molecular formula C10H12O B12365212 Trans-Anethole-d3

Trans-Anethole-d3

Cat. No.: B12365212
M. Wt: 151.22 g/mol
InChI Key: RUVINXPYWBROJD-VGIDZVCYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Anethole-d3 is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 151.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

151.22 g/mol

IUPAC Name

1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzene

InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+/i1D3

InChI Key

RUVINXPYWBROJD-VGIDZVCYSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C=C/C1=CC=C(C=C1)OC

Canonical SMILES

CC=CC1=CC=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Trans-Anethole-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Trans-Anethole-d3: A Stable Isotope-Labeled Standard for Precise Bioanalysis

This compound is the deuterated analog of trans-anethole, a naturally occurring phenylpropanoid widely used as a flavoring agent and a precursor in the synthesis of various compounds. In the scientific realm, particularly in drug discovery and development, this compound serves as a crucial tool, primarily utilized as an internal standard for the highly accurate quantification of trans-anethole in complex biological matrices. Its application is rooted in the principles of isotope dilution mass spectrometry, where the stable isotope-labeled compound exhibits nearly identical chemical and physical properties to its non-labeled counterpart, ensuring co-elution during chromatography and similar ionization behavior in mass spectrometry. This minimizes variations in sample preparation and analysis, leading to more precise and reliable quantitative results.

The incorporation of three deuterium (B1214612) atoms in the methoxy (B1213986) group of the trans-anethole molecule provides a distinct mass shift, allowing for its differentiation from the endogenous analyte by mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, primary applications in metabolic studies and bioanalytical assays, and a detailed look into the metabolic fate of its parent compound, trans-anethole.

Core Properties of Trans-Anethole and its Deuterated Analog

A clear understanding of the physicochemical properties of both trans-anethole and its deuterated form is essential for their effective application in research. The following tables summarize key quantitative data for both compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzenePubChem[1]
Molecular Formula C₁₀H₉D₃OPubChem[1]
Molecular Weight 151.23 g/mol PubChem[1]
Exact Mass 151.10764524 g/mol PubChem[1]
Isotopic Purity Typically ≥98%General Vendor Information

Table 2: Chemical and Physical Properties of Trans-Anethole

PropertyValueSource
CAS Number 4180-23-8Sigma-Aldrich[2]
Molecular Formula C₁₀H₁₂OSigma-Aldrich
Molecular Weight 148.20 g/mol Sigma-Aldrich
Appearance Colorless to pale yellow liquid or solidThermo Fisher Scientific
Melting Point 20-21 °CSigma-Aldrich
Boiling Point 234-237 °CSigma-Aldrich
Density 0.988 g/mL at 25 °CSigma-Aldrich
Purity ≥98% to ≥99%Thermo Fisher Scientific, Sigma-Aldrich

Primary Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These methods are fundamental in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis. It effectively corrects for variability introduced during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as for fluctuations in instrument response.

Beyond its role as an internal standard, this compound can also be employed as a tracer in metabolic studies to elucidate the metabolic pathways of trans-anethole. By administering the deuterated compound, researchers can track the appearance of deuterated metabolites, providing a clearer picture of the biotransformation processes without the interference of endogenous anethole.

Metabolic Pathways of Trans-Anethole

Understanding the metabolism of trans-anethole is crucial for interpreting pharmacokinetic data and for predicting potential drug-drug interactions. The metabolism of trans-anethole has been studied in various species, including rats and mice, and proceeds through three primary pathways:

  • O-Demethylation: The removal of the methyl group from the methoxy moiety.

  • Side-Chain Oxidation: Oxidation of the propenyl side chain.

  • Epoxidation: Formation of an epoxide across the double bond of the propenyl side chain.

These initial transformations are followed by secondary metabolic reactions, including conjugation with glucuronic acid, sulfate, glycine, and glutathione, to facilitate excretion. The following diagram illustrates the major metabolic pathways of trans-anethole.

anethole_metabolism anethole Trans-Anethole demethylation p-Hydroxypropenylbenzene anethole->demethylation O-Demethylation side_chain_ox 4-Methoxycinnamic Acid anethole->side_chain_ox Side-Chain Oxidation epoxidation Anethole Epoxide anethole->epoxidation Epoxidation conjugates Conjugates (Glucuronides, Sulfates, etc.) demethylation->conjugates side_chain_ox->conjugates diol Anethole-1,2-diol epoxidation->diol Hydration diol->conjugates

Metabolic Pathways of Trans-Anethole.

The Kinetic Isotope Effect: Impact of Deuteration on Metabolism

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when that hydrogen is replaced by deuterium.

In the context of trans-anethole, deuteration at the methoxy group (as in this compound) would be expected to slow down the O-demethylation pathway. This can potentially lead to a metabolic shift, favoring the other primary metabolic routes, namely side-chain oxidation and epoxidation. Such alterations in metabolism can influence the pharmacokinetic profile of the compound, potentially affecting its half-life, clearance, and the profile of its metabolites. However, the extent of the in vivo impact of deuteration depends on several factors, including the specific enzymes involved and the contribution of different metabolic pathways to the overall clearance of the drug.

Experimental Protocols: Quantification of Trans-Anethole in Human Plasma using LC-MS/MS

The following section outlines a general experimental protocol for the quantitative analysis of trans-anethole in human plasma using this compound as an internal standard. This protocol is based on established principles of bioanalytical method development and validation.

1. Materials and Reagents

  • Trans-Anethole (analytical standard)

  • This compound (internal standard)

  • Human plasma (blank, from a certified vendor)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of trans-anethole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the trans-anethole primary stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • For calibration standards, spike 100 µL of blank plasma with 10 µL of the respective trans-anethole working standard solution and 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trans-Anethole: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific m/z transitions need to be optimized for the instrument used. For trans-anethole, the precursor ion would be [M+H]⁺ at m/z 149.1, and for this compound, it would be [M+H]⁺ at m/z 152.1.)

5. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (lower limit of quantification), linearity, accuracy, precision, recovery, matrix effect, and stability.

The following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike_is Spike with this compound plasma->spike_is protein_precip Protein Precipitation spike_is->protein_precip centrifugation Centrifugation protein_precip->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Analyte/IS Ratio Calculation integration->ratio quantification Quantification ratio->quantification

Bioanalytical Workflow for Quantification.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of trans-anethole. Its use as a stable isotope-labeled internal standard ensures the accuracy and precision of bioanalytical methods, which are critical for pharmacokinetic and metabolic studies. A thorough understanding of the metabolism of trans-anethole and the principles of the kinetic isotope effect provides a deeper insight into the potential impact of deuteration on the compound's biological fate. The detailed experimental protocol outlined in this guide serves as a practical foundation for the development and validation of robust bioanalytical assays.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Deuterated Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of deuterated anethole (B165797). It is intended for researchers, scientists, and professionals in drug development who are interested in the application of deuterium-labeled compounds in their work. This guide covers the foundational chemistry of anethole, the rationale for deuteration, and the practical aspects of its synthesis and characterization.

Introduction to Anethole and the Rationale for Deuteration

Anethole is a naturally occurring phenylpropanoid compound widely found in the essential oils of plants such as anise, fennel, and star anise.[1] It is extensively used as a flavoring agent in the food and beverage industry and is also known for its broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] Anethole exists as two geometric isomers, (E)-anethole (trans) and (Z)-anethole (cis), with the (E)-isomer being the more abundant and stable form.[4]

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612) (²H or D), can significantly alter the physicochemical and pharmacokinetic properties of a molecule. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, leading to a longer biological half-life, reduced formation of potentially toxic metabolites, and an improved overall pharmacokinetic profile. This "deuterium switch" is a valuable strategy in drug discovery and development.

Chemical Structure of Deuterated Anethole

The most common and commercially available deuterated form of anethole is trans-Anethole-d3 . In this isotopologue, the three hydrogen atoms of the terminal methyl group of the propenyl side chain are replaced by deuterium atoms.

Systematic (IUPAC) Name: 1-methoxy-4-[(1E)-3,3,3-trideuterioprop-1-en-1-yl]benzene

Other deuterated isotopologues of anethole can be synthesized, with deuterium atoms at various positions on the aromatic ring or the propenyl side chain. The specific location of deuteration will determine its effect on the molecule's metabolism and physicochemical properties.

Physicochemical Properties

Table 1: General Physicochemical Properties of (E)-Anethole

PropertyValueReference(s)
Appearance Colorless liquid or white crystals[5]
Odor Sweet, anise-like
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Melting Point 21-22 °C (70-72 °F)
Boiling Point 234-237 °C (453-459 °F)
Density 0.988 g/cm³ at 20 °C
Refractive Index 1.561 at 20 °C
Solubility Poorly soluble in water; soluble in ethanol
Flash Point 91 °C (195 °F)

Table 2: Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₉D₃ON/A
Molecular Weight 151.22 g/mol N/A

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of deuterated anethole, as well as for determining the position and extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Unlabeled (E)-Anethole: The ¹H NMR spectrum of (E)-anethole is well-characterized. The key chemical shifts (in CDCl₃) are:

  • Aromatic protons (ortho to -OCH₃): ~6.89 ppm (d, 2H)

  • Aromatic protons (meta to -OCH₃): ~7.32 ppm (d, 2H)

  • Vinylic proton (=CH-Ar): ~6.41 ppm (d, 1H)

  • Vinylic proton (=CH-CH₃): ~6.15 ppm (dq, 1H)

  • Methoxy protons (-OCH₃): ~3.84 ppm (s, 3H)

  • Methyl protons (-CH₃): ~1.92 ppm (dd, 3H)

Expected ¹H NMR of this compound: In the ¹H NMR spectrum of this compound, the signal corresponding to the terminal methyl protons at ~1.92 ppm would be absent or significantly reduced in intensity, confirming the successful deuteration at this position. The splitting of the adjacent vinylic proton at ~6.15 ppm would also change from a doublet of quartets to a simple doublet.

¹³C NMR of Unlabeled (E)-Anethole: The key chemical shifts (in CDCl₃) are:

  • Quaternary aromatic carbons: ~159.1, 131.8 ppm

  • Vinylic carbons: ~131.0, 123.8 ppm

  • Aromatic CH carbons: ~127.4, 114.4 ppm

  • Methoxy carbon (-OCH₃): ~55.6 ppm

  • Methyl carbon (-CH₃): ~18.9 ppm

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming deuteration. The molecular ion peak in the mass spectrum of deuterated anethole will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.

  • Unlabeled Anethole: The electron ionization (EI) mass spectrum of anethole shows a molecular ion (M⁺) peak at m/z 148 .

  • Deuterated Anethole: For this compound, the molecular ion peak would be observed at m/z 151 . The fragmentation pattern can also provide information about the location of the deuterium atoms. For instance, in a study involving the exposure of trans-anethole to a deuterated acid faujasite (HDY), the resulting deuterated anethole isotopomers showed a prominent ion at m/z 149.

Experimental Protocols

General Protocol for Catalytic Hydrogen-Deuterium Exchange

This is a representative protocol for the deuteration of an aromatic compound and can be adapted for anethole.

Objective: To introduce deuterium atoms onto the aromatic ring of anethole.

Materials:

  • (E)-Anethole

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a pressure-rated reaction vessel, combine (E)-anethole (1.0 mmol), 10% Pd/C (50 mg, ~5 mol%), and D₂O (5 mL).

  • Seal the vessel and heat the mixture to 150 °C with vigorous stirring for 24 hours.

  • Allow the vessel to cool to room temperature and then carefully vent any excess pressure.

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent and catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deuterated anethole.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

  • Analyze the product by ¹H NMR and mass spectrometry to determine the extent and location of deuterium incorporation.

Acid-Catalyzed Deuteration of trans-Anethole

This method describes the deuteration of trans-anethole through exposure to a deuterated solid acid catalyst.

Objective: To prepare deuterated anethole isomers via electrophilic addition of deuterium.

Materials:

  • trans-Anethole

  • Deuterated acid faujasite (HDY) zeolite

  • Appropriate solvent (e.g., a non-polar organic solvent)

Procedure:

  • Activate the HDY zeolite catalyst by heating under vacuum to remove any adsorbed water.

  • In a reaction vessel, dissolve trans-anethole in the chosen solvent.

  • Add the activated HDY catalyst to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-90 °C) for a specified time (e.g., 5 hours).

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Analyze the resulting solution by GC-MS to identify the deuterated anethole isomers and other products.

Note: This method results in a mixture of deuterated cis- and trans-anethole, as well as dimerization products. The electrophilic deuterium adds to the double bond of the propenyl side chain.

Biological Activity and Signaling Pathways

Anethole is known to exert significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-B) signaling pathway , which is a key regulator of the inflammatory response. This pathway is often activated by pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) .

Anethole has been shown to inhibit TNF-α-induced NF-κB activation. The mechanism of this inhibition involves the suppression of the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B alpha) . IκBα normally sequesters NF-κB in the cytoplasm; its degradation allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Anethole's inhibitory action is thought to occur at the level of the IκB kinase (IKK) complex . Furthermore, anethole has been shown to suppress the activation of upstream signaling components such as TRAF2 (TNF receptor-associated factor 2) and NIK (NF-κB-inducing kinase) .

The use of deuterated anethole in studying these pathways can help to elucidate the role of metabolism in its pharmacological activity. By slowing down its metabolism, deuterated anethole can provide a more stable and longer-lasting inhibitory effect on these signaling pathways, which can be advantageous for both research and therapeutic applications.

anethole_nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 NIK NIK TRAF2->NIK IKK IKK Complex NIK->IKK NFkB_IkBa NF-κB IκBα IKK->NFkB_IkBa Phosphorylation IkBa_p P-IκBα Degradation Proteasomal Degradation IkBa_p->Degradation NFkB_IkBa->IkBa_p NFkB_free NF-κB NFkB_IkBa->NFkB_free Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Anethole Deuterated Anethole Anethole->TRAF2 Anethole->NIK Anethole->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Anethole's Inhibition of the NF-κB Signaling Pathway

Experimental Workflow for Deuterated Anethole Studies

Conclusion

Deuterated anethole represents a valuable tool for researchers in the fields of pharmacology and drug development. The strategic incorporation of deuterium can significantly enhance the metabolic stability of anethole, making it a more robust probe for studying its mechanism of action and a potentially more effective therapeutic agent. This guide has provided a comprehensive overview of the chemical structure, properties, and synthesis of deuterated anethole, with a focus on its interaction with the NF-κB signaling pathway. Further research into the synthesis of specific isotopologues and a more detailed characterization of their physicochemical properties will undoubtedly expand the utility of deuterated anethole in both basic and applied scientific research.

References

In-Depth Technical Guide: Synthesis and Isotopic Purity of Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of trans-anethole-d3. This deuterated analog of trans-anethole is a valuable tool in various research applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass difference, enabling precise quantification and metabolic studies.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Wittig reaction, a reliable method for forming carbon-carbon double bonds. This approach involves the reaction of an aldehyde with a phosphonium (B103445) ylide. In this case, p-anisaldehyde is reacted with a deuterated phosphonium ylide generated from ethyl(triphenyl)phosphonium (B8787741) bromide-d3. The use of a deuterated ethyl group in the phosphonium salt ensures the introduction of the deuterium atoms at the terminal methyl group of the propenyl side chain of trans-anethole.

Synthetic Pathway

The overall synthetic scheme is a two-step process starting from the commercially available deuterated ethyl bromide.

cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Reaction EtBr_d5 Ethyl-d5 Bromide EtPPh3Br_d5 Ethyl-d5-(triphenyl)phosphonium bromide EtBr_d5->EtPPh3Br_d5 Toluene (B28343), Reflux PPh3 Triphenylphosphine (B44618) PPh3->EtPPh3Br_d5 EtPPh3Br_d5_2 Ethyl-d5-(triphenyl)phosphonium bromide Ylide Deuterated Ylide EtPPh3Br_d5_2->Ylide THF Base Strong Base (e.g., n-BuLi) Base->Ylide trans_Anethole_d3 This compound Ylide->trans_Anethole_d3 THF p_Anisaldehyde p-Anisaldehyde p_Anisaldehyde->trans_Anethole_d3 TPPO Triphenylphosphine oxide

Caption: Synthesis of this compound via Wittig Reaction.

Experimental Protocols

Step 1: Synthesis of Ethyl-d5-(triphenyl)phosphonium bromide

  • Reaction Setup: A solution of triphenylphosphine (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Deuterated Reagent: Ethyl-d5 bromide (1.0 equivalent) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Isolation and Purification: After cooling to room temperature, the precipitate is collected by filtration, washed with cold toluene or diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Step 2: Synthesis of this compound

  • Ylide Generation: The dried ethyl-d5-(triphenyl)phosphonium bromide (1.0 equivalent) is suspended in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere and cooled to 0°C. A strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), is added dropwise. The formation of a characteristic orange-red color indicates the generation of the ylide.

  • Wittig Reaction: After stirring the ylide solution for a period at 0°C to ensure complete formation, a solution of p-anisaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment is crucial for validating the utility of this compound as an internal standard. This is typically achieved using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is used.

  • Data Acquisition: The mass spectrum is acquired in a full-scan mode, focusing on the molecular ion region of anethole (B165797) (around m/z 148-152).

  • Data Analysis: The relative abundances of the molecular ions corresponding to the different isotopologues (d0, d1, d2, d3, etc.) are measured. The isotopic enrichment is calculated by determining the percentage of the d3 species relative to the sum of all isotopologues.

Table 1: Hypothetical Mass Spectrometry Data for this compound

IsotopologueMass (m/z)Relative Abundance (%)
d0 (M)148.08880.5
d1 (M+1)149.09511.5
d2 (M+2)150.10143.0
d3 (M+3)151.107695.0

Note: These values are illustrative and actual results may vary based on the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Both ¹H and ²H NMR spectroscopy are invaluable for confirming the position of deuteration and assessing isotopic purity.

Experimental Protocol:

  • Sample Preparation: A solution of the purified this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the terminal methyl protons of the propenyl group (typically a doublet of doublets around 1.8-1.9 ppm) confirms successful deuteration at this position. The integration of any residual proton signal at this position relative to other non-deuterated protons in the molecule can provide an estimate of isotopic purity.

  • ²H NMR Analysis: A ²H NMR spectrum is acquired. The presence of a signal at the chemical shift corresponding to the methyl group confirms the location of the deuterium atoms.

Table 2: Expected ¹H NMR Chemical Shifts for Unlabeled trans-Anethole

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7 (OCH₃)~3.81s-
H-3'~1.85dd6.6, 1.6
H-2'~6.10dq15.7, 6.6
H-1'~6.35d15.7
H-3, H-5~6.87d8.7
H-2, H-6~7.26d8.7

Reference data for unlabeled trans-anethole.

Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for the comprehensive analysis of the isotopic purity of synthesized this compound.

Start Synthesized this compound Purification Column Chromatography Start->Purification MS_Analysis High-Resolution Mass Spectrometry Purification->MS_Analysis NMR_Analysis ¹H and ²H NMR Spectroscopy Purification->NMR_Analysis Purity_Determination Calculate Isotopic Enrichment and Purity MS_Analysis->Purity_Determination NMR_Analysis->Purity_Determination Final_Product Characterized this compound Purity_Determination->Final_Product

Caption: Workflow for Isotopic Purity Analysis.

Conclusion

This technical guide outlines a robust methodology for the synthesis of this compound via the Wittig reaction and provides a comprehensive approach to the determination of its isotopic purity using mass spectrometry and NMR spectroscopy. Adherence to these detailed protocols will enable researchers and scientists to produce and validate high-purity this compound for its use as a reliable internal standard in a variety of analytical and drug development applications.

References

An In-Depth Technical Guide to the Physical Properties and Solubility of Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Trans-Anethole-d3, a deuterated isotopologue of the naturally occurring phenylpropene, trans-anethole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and related disciplines who are working with or have an interest in this compound.

This compound is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry, for the accurate quantification of trans-anethole in various biological matrices. Its physical and chemical properties are crucial for understanding its behavior in experimental settings. While specific experimental data for the deuterated form is limited, the properties are expected to be very similar to its non-deuterated counterpart, trans-anethole.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. The data for the non-deuterated form, trans-anethole, are provided for comparison and as a reliable estimate for the deuterated compound.

PropertyThis compound (Calculated)Trans-Anethole (Experimental)
Molecular Formula C₁₀H₉D₃OC₁₀H₁₂O
Molecular Weight 151.22 g/mol [1]148.20 g/mol [2][3][4][5]
Appearance ---Colorless liquid or white crystals below its melting point
Melting Point ---20-21 °C
Boiling Point ---234-237 °C
Density ---0.988 g/mL at 25 °C
Refractive Index ---n20/D 1.561

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Trans-anethole is known to be sparingly soluble in water but exhibits good solubility in many organic solvents. The solubility of this compound is expected to follow a similar pattern.

SolventSolubility of Trans-Anethole
WaterVery slightly soluble
EthanolFreely soluble
Diethyl EtherMiscible
AcetoneSoluble
BenzeneSoluble
Carbon DisulfideSoluble
ChloroformMiscible
Ethyl AcetateSoluble
Petroleum EtherSoluble

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These are general procedures applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

  • Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid can be determined using a micro-boiling point or Thiele tube method.

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is gently heated in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid can be determined by measuring its mass and volume.

  • Mass Measurement: A known volume of the liquid is accurately dispensed into a tared pycnometer or a graduated cylinder at a specific temperature. The mass of the liquid is then determined by weighing.

  • Volume Measurement: The volume of the liquid is read directly from the calibrated glassware.

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).

Refractive Index Determination

The refractive index of a liquid is measured using a refractometer.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the liquid are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20°C.

Solubility Determination

A general procedure to determine the solubility of an organic compound in various solvents involves the following steps:

  • Sample Preparation: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a small test tube or vial.

  • Solvent Addition: A known volume of the solvent (e.g., 0.1 mL) is added to the test tube.

  • Mixing: The mixture is vortexed or shaken vigorously for a set period to facilitate dissolution.

  • Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, more solute is added incrementally until saturation is reached.

  • Quantification: For quantitative solubility, the saturated solution is filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.

Biological Activity and Signaling Pathways of Trans-Anethole

While this compound is primarily used as a tracer, its non-deuterated counterpart, trans-anethole, exhibits a range of biological activities. It is reasonable to infer that the deuterated form would interact with the same biological targets. Trans-anethole has been reported to modulate several key signaling pathways.

One of the notable activities of trans-anethole is its role as an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Activation of TRPA1 by trans-anethole leads to an influx of calcium ions, which can trigger various cellular responses.

Trans_Anethole_TRPA1_Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Ion Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Mediates Trans_Anethole Trans-Anethole Trans_Anethole->TRPA1 Activates Cellular_Responses Downstream Cellular Responses Ca_influx->Cellular_Responses Triggers

Caption: Activation of the TRPA1 ion channel by Trans-Anethole.

Furthermore, studies have indicated that trans-anethole can induce apoptosis in cancer cells through a mitochondrial-mediated pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.

Trans_Anethole_Apoptosis_Pathway Trans_Anethole Trans-Anethole ROS ↑ Reactive Oxygen Species (ROS) Trans_Anethole->ROS MMP ↓ Mitochondrial Membrane Potential Disruption ROS->MMP Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) MMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow start Start sample_prep Sample Preparation (this compound) start->sample_prep phys_prop Physical Property Determination sample_prep->phys_prop solubility Solubility Testing sample_prep->solubility mp Melting Point phys_prop->mp bp Boiling Point phys_prop->bp density Density phys_prop->density ri Refractive Index phys_prop->ri data_analysis Data Analysis and Comparison mp->data_analysis bp->data_analysis density->data_analysis ri->data_analysis solubility->data_analysis end End data_analysis->end

References

A Comprehensive Technical Guide to the Safe Handling of Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling procedures for Trans-Anethole-d3. The information presented is compiled from various safety data sheets and toxicological reports for the non-deuterated analogue, trans-anethole. It is a standard and reasonable scientific assumption that the deuteration in this compound does not significantly alter its chemical reactivity or toxicological profile for the purposes of general safety and handling. This document is intended to supplement, not replace, official Safety Data Sheets (SDS) and institutional safety protocols.

Chemical and Physical Properties

This compound is the deuterated form of trans-anethole, a naturally occurring phenylpropene derivative.[1] While specific experimental data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to those of trans-anethole.

PropertyValueSource
Molecular Formula C₁₀H₉D₃O[2]
Molecular Weight 151.22 g/mol [2]
Appearance Clear, colorless to pale yellow liquid or solid with a low melting point.[3][4]
Odor Characteristic sweet, anise-like odor.
Melting Point 20-23 °C (68-73.4 °F)
Boiling Point 234-237 °C (453.2-458.6 °F)
Flash Point 90-91 °C (194-195.8 °F)
Density 0.988 g/cm³ at 25 °C
Solubility Poorly soluble in water; soluble in organic solvents like benzene, ethyl acetate, acetone, and carbon disulfide.

Toxicological Data

The toxicological data for trans-anethole is summarized below. These values should be considered relevant for this compound in the context of risk assessment and safety planning.

MetricValueSpeciesRouteSource
LD₅₀ (Acute Oral) 2090 mg/kgRatOral
LD₅₀ (Acute Oral) 3050 mg/kgMouseOral
No-Observed-Adverse-Effect Level (NOAEL) 300 mg/kg/dayRatOral
Lowest-Observed-Adverse-Effect Level (LOAEL) 175 mg/kg/day (maternal)RatOral

Key Toxicological Findings:

  • Acute Toxicity: Trans-anethole has low acute toxicity via oral, dermal, and inhalation routes.

  • Skin Sensitization: It may cause an allergic skin reaction.

  • Carcinogenicity: Classified as a weak hepatocarcinogen in rats when administered at high doses (1%) in the diet over a long period. It is suggested that this may be a secondary effect due to cytotoxicity rather than genotoxicity.

  • Genotoxicity: trans-Anethole is not considered genotoxic under the conditions of an in vivo unscheduled DNA synthesis test.

  • Target Organs: The liver is a primary target organ in repeated-dose toxicity studies.

Handling and Storage Protocols

Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE when handling this compound.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment Eye_Protection Safety glasses or chemical safety goggles Hand_Protection Nitrile rubber gloves Body_Protection Lab coat or other protective clothing Respiratory_Protection Use in a well-ventilated area. Respirator may be needed for large spills or poor ventilation. Emergency_Procedures cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_fire Fire Start Emergency Event Spill_1 Evacuate non-essential personnel. Ensure adequate ventilation. Start->Spill_1 Skin_Contact Skin Contact: Remove contaminated clothing. Rinse skin with water/shower. Start->Skin_Contact Eye_Contact Eye Contact: Rinse with plenty of water for at least 15 minutes. Remove contact lenses if present. Start->Eye_Contact Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Start->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Drink 2-4 cupfuls of milk or water. Start->Ingestion Fire_1 Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam. Start->Fire_1 Spill_2 Wear appropriate PPE. Spill_1->Spill_2 Spill_3 Absorb with inert material (e.g., sand, Chemizorb®). Spill_2->Spill_3 Spill_4 Collect in a suitable, closed container for disposal. Spill_3->Spill_4 Seek_Medical_Attention Seek Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention Fire_2 Firefighters should wear self-contained breathing apparatus (SCBA). Fire_1->Fire_2 Metabolism_Pathway Anethole trans-Anethole O_Demethylation O-Demethylation Anethole->O_Demethylation Major Pathway Epoxidation Side-Chain Epoxidation Anethole->Epoxidation Minor Pathway Metabolite1 p-hydroxypropenylbenzene O_Demethylation->Metabolite1 Metabolite2 Anethole-1,2-epoxide Epoxidation->Metabolite2 Excretion Urinary Excretion (>90% in rats) Metabolite1->Excretion Metabolite2->Excretion

References

Supplier and pricing for Trans-Anethole-d3 certified reference material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of certified reference materials (CRMs) is critical for ensuring the accuracy and reliability of analytical measurements. This guide provides an in-depth overview of Trans-Anethole-d3, a deuterated form of the naturally occurring phenylpropene, Trans-Anethole. It covers suppliers, pricing, and technical data, and provides a foundational experimental workflow for its application as an internal standard.

Introduction to this compound

This compound is the deuterated isotopologue of trans-Anethole. Due to its isotopic labeling, it serves as an ideal internal standard for quantitative analysis of trans-Anethole in various matrices by mass spectrometry-based techniques like GC-MS or LC-MS. The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio.

Suppliers and Pricing

The availability and pricing of this compound certified reference material can vary. Below is a summary of potential suppliers. It is important to note that pricing is often subject to change and may require a direct quote from the supplier.

SupplierProduct NameCatalog NumberPurityFormatPrice
HPC Standards D3-trans-Anethole Solution (Methanol)693994100 µg/mlSolutionOn request[1]
MedchemExpress This compoundHY-N0367SNot specifiedNot specifiedContact for pricing
Sigma-Aldrich trans-Anethole Pharmaceutical Secondary Standard; Certified Reference MaterialPHR1383Traceable to USPNeat~$137.70 (for non-deuterated)[2]
LGC Standards Trans-AnetholeMM0164.00ISO 17034NeatContact for pricing[3]
Thermo Fisher Scientific trans-Anethole, 99%152530050≥98.0%NeatContact for pricing[4][5]

Note: Pricing for non-deuterated trans-Anethole is provided for reference and may not reflect the cost of the deuterated standard.

Technical Data and Specifications

Certified reference materials are accompanied by a Certificate of Analysis (CoA) that provides detailed information on their characterization and certified properties. While specific values may vary by lot, the following table summarizes typical data for Trans-Anethole. Users should always refer to the CoA provided by the supplier for the specific lot of this compound they are using.

PropertyValueSource
Molecular Formula C₁₀H₉D₃OHPC Standards
Molecular Weight 151.22 g/mol PubChem
CAS Number 4180-23-8 (non-deuterated)Sigma-Aldrich
Purity (non-deuterated) ≥98% to ≥99.5% (GC)Chem-Impex International, Sigma-Aldrich
Boiling Point (non-deuterated) 234-237 °CSigma-Aldrich
Melting Point (non-deuterated) 20-21 °CSigma-Aldrich
Density (non-deuterated) 0.988 g/mL at 25 °CSigma-Aldrich
Refractive Index (non-deuterated) n20/D 1.561Sigma-Aldrich
Storage Temperature 2-8°C or 2-30°CSigma-Aldrich

Experimental Protocol: Use as an Internal Standard

This compound is frequently used as an internal standard for the quantification of trans-Anethole in complex samples. Below is a generalized workflow for its use in a typical LC-MS/MS analysis.

G cluster_0 Sample Processing cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample_Preparation Sample Preparation (e.g., extraction, dilution) IS_Spiking Internal Standard Spiking (add known amount of this compound) Sample_Preparation->IS_Spiking Vortex_Centrifuge Vortex & Centrifuge IS_Spiking->Vortex_Centrifuge LC_Separation LC Separation (Chromatographic separation of analytes) Vortex_Centrifuge->LC_Separation MS_Detection MS/MS Detection (MRM for trans-Anethole and this compound) LC_Separation->MS_Detection Peak_Integration Peak Integration (Area of analyte and IS peaks) MS_Detection->Peak_Integration Ratio_Calculation Ratio Calculation (Analyte Area / IS Area) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Plotting Ratio_Calculation->Calibration_Curve Quantification Quantification of trans-Anethole Calibration_Curve->Quantification

Figure 1. A generalized workflow for the quantification of trans-Anethole using this compound as an internal standard in an LC-MS/MS analysis.

Methodology:

  • Preparation of Standards: Prepare a series of calibration standards containing known concentrations of non-deuterated trans-Anethole.

  • Sample Preparation: Extract trans-Anethole from the sample matrix using an appropriate solvent (e.g., ethyl acetate, dichloromethane).

  • Internal Standard Spiking: Add a known and fixed amount of this compound solution to all calibration standards and unknown samples.

  • LC-MS/MS Analysis: Inject the prepared samples onto an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to monitor specific precursor-product ion transitions for both trans-Anethole and this compound.

  • Data Processing: Integrate the peak areas for both the analyte (trans-Anethole) and the internal standard (this compound).

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards. Determine the concentration of trans-Anethole in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Relationship of CRM Certification

The certification of a reference material like this compound involves a hierarchical process to ensure traceability and accuracy.

G Primary_Standard Primary Standard (e.g., NIST SRM) Certified_Reference_Material Certified Reference Material (CRM) (ISO 17034) Primary_Standard->Certified_Reference_Material Pharmaceutical_Secondary_Standard Pharmaceutical Secondary Standard (Traceable to USP, Ph. Eur., etc.) Certified_Reference_Material->Pharmaceutical_Secondary_Standard Working_Standard In-house Working Standard Pharmaceutical_Secondary_Standard->Working_Standard Routine_Analysis Routine Laboratory Analysis Working_Standard->Routine_Analysis

Figure 2. The traceability chain for certified reference materials in analytical testing.

This guide provides a starting point for sourcing and utilizing this compound certified reference material. For specific applications, it is essential to consult the supplier's documentation and relevant scientific literature for detailed experimental conditions and validation procedures.

References

The Natural Provenance and Biological Synthesis of Trans-Anethole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-anethole, a phenylpropanoid with the characteristic sweet, licorice-like aroma, is a significant natural compound with diverse applications in the pharmaceutical, food, and cosmetic industries. Its biological activities, ranging from antimicrobial to anti-inflammatory properties, have made it a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the natural occurrence of trans-anethole, detailing its primary biological sources and the intricate biosynthetic pathways responsible for its production in plants. Furthermore, this document outlines key experimental protocols for the extraction and quantification of this valuable phytochemical.

Natural Occurrence and Biological Sources

Trans-anethole is predominantly found in the essential oils of a variety of aromatic plants. The most commercially significant sources belong to the Apiaceae and Schisandraceae families. The concentration of trans-anethole can vary considerably depending on the plant species, geographical origin, cultivation conditions, and the specific part of the plant utilized.

Principal Botanical Sources

The primary plant sources of trans-anethole are:

  • Star Anise (Illicium verum) : The dried fruits of this evergreen tree are the most significant commercial source of trans-anethole. The essential oil of star anise is renowned for its exceptionally high concentration of this compound.

  • Anise (Pimpinella anisum) : The seeds of the anise plant are a traditional and well-known source of trans-anethole, which is the principal component of its essential oil.

  • Fennel (Foeniculum vulgare) : Both sweet and bitter fennel varieties produce essential oils rich in trans-anethole, primarily concentrated in the seeds (fruits).

Other plants reported to contain trans-anethole, often in smaller quantities, include tarragon (Artemisia dracunculus), basil (Ocimum basilicum), and magnolia blossoms.[1]

Quantitative Analysis of Trans-Anethole in Key Botanical Sources

The following table summarizes the quantitative data on trans-anethole content in the essential oils of its primary biological sources.

Botanical SourcePlant PartConcentration of Trans-Anethole in Essential Oil (%)References
Star Anise (Illicium verum) Dried Fruits72 - 92[2][3]
Dried Fruits83.46[4]
Dried Fruits>86[5]
Anise (Pimpinella anisum) Seeds71.52 - 96.80
Seeds76.9 - 93.7
Seeds~90
Fennel (Foeniculum vulgare) Seeds (Fruits)34.8 - 82.0
Dry Seeds78.25
Seeds (Fruits)50 - 60

Biosynthesis of Trans-Anethole

Trans-anethole is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions.

The Phenylpropanoid Pathway Leading to Trans-Anethole

The biosynthesis of trans-anethole can be summarized in the following key steps:

  • L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-Cinnamic acid .

  • trans-Cinnamic acid is hydroxylated by Cinnamate-4-Hydroxylase (C4H) to yield p-Coumaric acid .

  • p-Coumaric acid is then activated by 4-Coumarate-CoA Ligase (4CL) to form p-Coumaroyl-CoA .

  • The subsequent steps involve the reduction of the CoA-ester and modification of the side chain.

  • t-Anol/Isoeugenol Synthase (AIS) , an NADPH-dependent enzyme, catalyzes the formation of t-Anol from a coumaryl derivative.

  • Finally, a specific O-Methyltransferase (OMT) methylates the hydroxyl group of t-Anol to produce trans-Anethole .

Visualization of the Trans-Anethole Biosynthetic Pathway

Trans-Anethole Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic acid Phe->Cin NH3 Cou p-Coumaric acid Cin->Cou CouCoA p-Coumaroyl-CoA Cou->CouCoA CoA, ATP Intermediates Side-chain reduction & modification CouCoA->Intermediates tAnol t-Anol Intermediates->tAnol Anethole trans-Anethole tAnol->Anethole SAM -> SAH PAL PAL PAL->Cin C4H C4H C4H->Cou FourCL 4CL FourCL->CouCoA AIS AIS AIS->tAnol OMT OMT OMT->Anethole

Caption: Biosynthetic pathway of trans-anethole from L-phenylalanine.

Experimental Protocols

The isolation and quantification of trans-anethole from plant matrices are critical for research and quality control. The following sections detail common experimental methodologies.

Extraction of Trans-Anethole from Plant Material

This is the most common method for extracting essential oils rich in trans-anethole.

Protocol:

  • Sample Preparation: Weigh approximately 100-200 g of the dried and coarsely powdered plant material (e.g., anise seeds, star anise fruits).

  • Apparatus Setup: Place the plant material in a round-bottom flask of a Clevenger-type apparatus. Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1000 mL of water for 200 g of plant material).

  • Distillation: Heat the flask to boiling. The steam and volatile components will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus.

  • Duration: Continue the distillation for a recommended period, typically 3-8 hours, or until no more oil is collected.

  • Oil Collection: After cooling, carefully collect the separated essential oil layer from the collection tube.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

This method is suitable for extracting a broader range of compounds, including trans-anethole.

Protocol:

  • Sample Preparation: Finely powder the dried plant material.

  • Extraction: Macerate a known weight of the powdered plant material (e.g., 10 g) with a suitable solvent (e.g., 100 mL of methanol (B129727) or ethanol) in a sealed container.

  • Agitation: Agitate the mixture for a specified period (e.g., 24 hours) at room temperature, or use techniques like ultrasound-assisted extraction (e.g., 50°C for 1 hour) to enhance efficiency.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for further analysis.

Quantification of Trans-Anethole

GC-MS is the gold standard for the identification and quantification of volatile compounds like trans-anethole in essential oils.

Protocol:

  • Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1% v/v).

  • GC-MS System: Utilize a GC-MS system equipped with a suitable capillary column (e.g., RTX-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC inlet.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 50-70°C held for a few minutes, followed by a ramp up to a final temperature of 270-300°C at a rate of 2-5°C/minute.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: m/z 40-350.

  • Data Analysis: Identify trans-anethole by comparing its retention time and mass spectrum with that of a pure standard and by searching mass spectral libraries (e.g., NIST, Wiley). Quantify the compound by creating a calibration curve with standard solutions of known concentrations and integrating the peak area of trans-anethole in the sample chromatogram.

Visualization of the Experimental Workflow

Experimental Workflow PlantMaterial Plant Material (e.g., Anise Seeds) Grinding Grinding/Powdering PlantMaterial->Grinding Extraction Extraction Grinding->Extraction Hydrodistillation Hydrodistillation Extraction->Hydrodistillation Method 1 SolventExtraction Solvent Extraction Extraction->SolventExtraction Method 2 EssentialOil Crude Essential Oil Hydrodistillation->EssentialOil CrudeExtract Crude Extract SolventExtraction->CrudeExtract Drying Drying (Anhydrous Na2SO4) EssentialOil->Drying SolventEvaporation Solvent Evaporation CrudeExtract->SolventEvaporation PurifiedOil Purified Essential Oil Drying->PurifiedOil PurifiedExtract Purified Extract SolventEvaporation->PurifiedExtract Analysis Analysis PurifiedOil->Analysis PurifiedExtract->Analysis GCMS GC-MS Analysis Analysis->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing Results Results: - Identification - Quantification DataProcessing->Results

Caption: General experimental workflow for the extraction and analysis of trans-anethole.

Conclusion

Trans-anethole is a naturally abundant phenylpropanoid with significant commercial and scientific interest. Its primary biological sources, namely star anise, anise, and fennel, provide a rich repository of this compound. Understanding the biosynthetic pathway of trans-anethole not only offers insights into plant secondary metabolism but also opens avenues for metabolic engineering to enhance its production. The standardized experimental protocols for extraction and quantification are essential for ensuring the quality and consistency of trans-anethole-containing products and for advancing research into its diverse biological activities. This guide provides a foundational technical overview for professionals engaged in the study and application of this important natural product.

References

The Untapped Potential: A Technical Guide to the Biological Activity of Deuterated trans-Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-Anethole, a naturally occurring phenylpropanoid, is a well-documented bioactive compound with a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] However, its therapeutic potential is often limited by its metabolic fate. This technical guide explores the prospective biological activities of deuterated trans-anethole, a chemically modified version that holds the promise of enhanced metabolic stability and, consequently, improved therapeutic efficacy. By strategically replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable sites, it is hypothesized that the rate of metabolism can be slowed, leading to a longer biological half-life and increased systemic exposure. This guide provides a comprehensive overview of the known biological activities and metabolism of trans-anethole, the principles of deuteration, and proposed experimental protocols to investigate the potential of deuterated trans-anethole as a novel therapeutic agent.

Introduction to trans-Anethole and the Rationale for Deuteration

trans-Anethole is the primary constituent of essential oils from plants such as anise, fennel, and star anise. Its diverse biological activities are attributed to its ability to modulate various cellular signaling pathways, including the NF-κB and TNF-α signaling pathways. Despite its therapeutic promise, the clinical application of trans-anethole is hindered by its rapid metabolism in the body.

The metabolism of trans-anethole primarily involves three oxidative pathways: O-demethylation of the methoxy (B1213986) group, ω-side chain oxidation, and side chain epoxidation, followed by conjugation with sulfate, glucuronic acid, glycine, or glutathione. These metabolic transformations lead to the formation of various metabolites that are readily excreted from the body.

Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, is a well-established strategy in drug discovery to improve the pharmacokinetic profiles of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly slow down the rate of metabolic reactions involving the cleavage of that bond. By deuterating the metabolically labile positions of trans-anethole, it is plausible to enhance its metabolic stability, thereby increasing its bioavailability and prolonging its therapeutic effects.

Potential Biological Activities of Deuterated trans-Anethole

Based on the known biological activities of trans-anethole, its deuterated analogue is expected to exhibit a similar, if not enhanced, pharmacological profile. The primary advantage of deuteration would be a more sustained biological action due to its increased resistance to metabolic degradation.

Anti-inflammatory Activity

trans-Anethole has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Deuteration could potentially prolong the suppression of these inflammatory mediators, making it a more effective agent for chronic inflammatory conditions.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of trans-anethole have been well-documented. A longer systemic presence of deuterated trans-anethole could lead to a more sustained inhibition of microbial growth, potentially reducing the required dosage and frequency of administration.

Anticancer Activity

trans-Anethole has been shown to inhibit the proliferation of cancer cells and induce apoptosis. By enhancing its metabolic stability, deuteration could increase the exposure of tumor cells to the active compound, potentially leading to improved anticancer efficacy.

Quantitative Data on trans-Anethole

While specific quantitative data for deuterated trans-anethole is not yet available in the public domain, the following table summarizes the known quantitative data for non-deuterated trans-anethole to provide a baseline for future comparative studies.

Biological ActivityModel SystemKey FindingsReference
Anti-inflammatory LPS-induced periodontitis in rats50 mg/kg anethole (B165797) significantly suppressed IL-1β and TNF-α levels.
Anticancer Human osteosarcoma cell line (MG-63)GI50 value of 60.25 µM.
Metabolism Rats and miceMajor route is oxidative O-demethylation, which decreases with increasing dose.
Metabolism Rats and miceIdentification of 18 urinary metabolites.

Proposed Experimental Protocols

To validate the hypothesized benefits of deuterated trans-anethole, a series of in vitro and in vivo experiments are proposed.

Synthesis of Deuterated trans-Anethole

The synthesis of deuterated trans-anethole can be achieved through various established methods for deuterium incorporation. For instance, deuteration of the methoxy group (a primary site of metabolism) could be a starting point. A commercially available deuterated version, trans-Anethole-d3, can also be utilized for preliminary studies.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of deuterated trans-anethole with its non-deuterated counterpart.

Methodology:

  • Incubate deuterated trans-anethole and non-deuterated trans-anethole separately with liver microsomes (human, rat, or mouse) in the presence of NADPH.

  • Collect samples at various time points.

  • Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

In Vivo Pharmacokinetic Study

Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated trans-anethole in an animal model.

Methodology:

  • Administer equimolar doses of deuterated and non-deuterated trans-anethole to separate groups of laboratory animals (e.g., rats or mice) via oral or intravenous routes.

  • Collect blood samples at predetermined time points.

  • Analyze the plasma concentrations of the parent compounds and their major metabolites using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and clearance (CL).

In Vitro Biological Activity Assays

Objective: To compare the potency of deuterated and non-deuterated trans-anethole in relevant biological assays.

Methodology:

  • Anti-inflammatory Assay: Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) and measure the inhibition of nitric oxide (NO) production or the secretion of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA.

  • Anticancer Assay: Determine the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines using a cell viability assay such as the MTT assay.

Visualizing the Potential: Diagrams and Workflows

Metabolic Pathways of trans-Anethole

cluster_0 trans-Anethole Metabolism trans-Anethole trans-Anethole O-demethylation O-demethylation trans-Anethole->O-demethylation Side-chain oxidation Side-chain oxidation trans-Anethole->Side-chain oxidation Epoxidation Epoxidation trans-Anethole->Epoxidation Conjugation Conjugation O-demethylation->Conjugation Side-chain oxidation->Conjugation Epoxidation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Major metabolic pathways of trans-anethole.

Experimental Workflow for Metabolic Stability

cluster_1 Comparative Metabolic Stability Workflow A Synthesize/Acquire Deuterated & Non-deuterated trans-Anethole B Incubate with Liver Microsomes + NADPH A->B C Time-point Sampling B->C D LC-MS/MS Analysis C->D E Calculate t½ and CLint D->E

Caption: Workflow for comparing metabolic stability.

Deuteration's Impact on Biological Activity

cluster_2 Hypothesized Effect of Deuteration Deuteration Deuteration SlowerMetabolism Slower Rate of Metabolism (Kinetic Isotope Effect) Deuteration->SlowerMetabolism IncreasedExposure Increased Systemic Exposure (Higher AUC, Longer t½) SlowerMetabolism->IncreasedExposure EnhancedActivity Enhanced Biological Activity IncreasedExposure->EnhancedActivity

References

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-ISs). The integration of SIL-ISs into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid in the effective implementation of this powerful technique.

Core Principles of Stable Isotope Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2]

The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte.[2] Consequently, it is assumed to behave in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if there are losses during sample processing or fluctuations in instrument response, thus leading to more accurate and precise results.

Advantages of Stable Isotope Labeled Internal Standards

The use of SIL-ISs is considered the "gold standard" in quantitative bioanalysis, especially for methods employing mass spectrometric detection, a recommendation strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[4] Their superiority over other types of internal standards, such as structural analogs, is well-documented.

Key advantages include:

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix, are a major source of inaccuracy in LC-MS/MS analysis. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for effective normalization of the signal.

  • Compensation for Extraction Variability: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the recovery of the analyte can be inconsistent. A SIL-IS, being chemically identical, will have the same extraction recovery as the analyte, thereby correcting for any losses.

  • Improved Accuracy and Precision: By mitigating the effects of experimental variability, SIL-ISs lead to a significant improvement in the accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results.

Data Presentation: SIL-IS vs. Structural Analog

The following tables summarize the performance comparison between stable isotope-labeled internal standards and structural analog internal standards in quantitative bioanalysis.

Performance Parameter Stable Isotope-Labeled Internal Standard (SIL-IS) Structural Analog Internal Standard Rationale for Difference
Accuracy (% Bias) Typically within ±15% (often closer to nominal)Can exceed ±20%SIL-ISs more effectively compensate for matrix effects and extraction recovery variations due to their near-identical chemical and physical properties to the analyte.
Precision (%CV) Typically <15%Can be >15%The close tracking of the analyte's behavior throughout the analytical process by the SIL-IS results in significantly better precision.
Matrix Effect Compensation Effectively compensatedInconsistent compensationThe near-identical nature of a SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization of the signal. Structural analogs may have different chromatographic retention times and ionization efficiencies, leading to differential matrix effects.
Regulatory Acceptance Strongly recommended by FDA, EMA, and ICH M10 guidelinesAcceptable when a SIL-IS is not available, but requires more rigorous validationRegulatory bodies recognize the superior performance of SIL-ISs in ensuring data reliability for drug development and approval.

Case Study: Quantification of Everolimus (B549166)

A study comparing a stable isotope-labeled internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus by LC-MS/MS demonstrated the following:

Parameter Everolimus-d4 (SIL-IS) 32-desmethoxyrapamycin (Analog IS)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (%CV) 4.3% - 7.2%4.3% - 7.2%
Comparison with Independent Method (Slope) 0.950.83
Comparison with Independent Method (Correlation, r) > 0.98> 0.98

Data adapted from Heideloff et al., Ther Drug Monit, 2013.

In this particular case, while both internal standards showed acceptable performance, the SIL-IS provided a slope closer to unity in comparison with an independent method, suggesting a slightly better accuracy.

Mandatory Visualizations

G General Workflow for Quantitative Analysis using SIL-IS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Biological Sample Collection (e.g., Plasma) Spiking Spiking with Known Amount of SIL-IS SampleCollection->Spiking Extraction Analyte and SIL-IS Extraction Spiking->Extraction Chromatography Chromatographic Separation (LC) Extraction->Chromatography MassSpec Mass Spectrometric Detection (MS/MS) Chromatography->MassSpec PeakIntegration Peak Area Integration MassSpec->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / SIL-IS) PeakIntegration->RatioCalculation CalibrationCurve Construct Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify Analyte Concentration CalibrationCurve->Quantification

Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.

G Compensation for Matrix Effects by SIL-IS cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Scenario (with Matrix Effect) Analyte1 Analyte Signal Ratio1 Analyte / SIL-IS Ratio (Constant) Analyte1->Ratio1 SIL_IS1 SIL-IS Signal SIL_IS1->Ratio1 Analyte2 Analyte Signal (Suppressed) Ratio2 Analyte / SIL-IS Ratio (Remains Constant) Analyte2->Ratio2 SIL_IS2 SIL-IS Signal (Suppressed) SIL_IS2->Ratio2 MatrixEffect Matrix Effect (Ion Suppression) MatrixEffect->Analyte2 MatrixEffect->SIL_IS2 CoElution Analyte and SIL-IS Co-elute from LC Column CoElution->MatrixEffect

Caption: How a SIL-IS co-elutes with the analyte to compensate for matrix-induced ion suppression.

Experimental Protocols

This section provides a detailed methodology for a key experiment involving the use of a stable isotope-labeled internal standard in a typical bioanalytical LC-MS/MS assay.

Protocol: Quantitative Analysis of a Small Molecule Drug in Human Plasma

1. Reagent and Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store at -20°C or as per stability data.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with the appropriate solvent. Prepare at least four levels of quality control (QC) working solutions (Low, Medium, High, and Lower Limit of Quantification - LLOQ) from a separate analyte stock solution.

  • Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a constant concentration that provides an adequate response in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples, calibration standards, and QCs at room temperature.

  • To 50 µL of each plasma sample, add 10 µL of the SIL-IS working solution and vortex briefly.

  • Add 200 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Set the column temperature to 40°C.

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-5.0 min, 5% B.

    • Set the flow rate to 0.4 mL/min.

    • Inject 5 µL of the reconstituted sample.

  • Mass Spectrometry (MS/MS):

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode, as appropriate for the analyte.

    • Optimize the MS parameters (e.g., ion spray voltage, source temperature, collision energy) by infusing a standard solution of the analyte and SIL-IS.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the SIL-IS for each sample, calibration standard, and QC.

  • Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Evaluate the accuracy and precision of the QCs to ensure the validity of the analytical run. According to ICH M10 guidelines, the accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

Conclusion

The use of stable isotope labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-ISs provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny. While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable.

References

Methodological & Application

Application Notes & Protocols: Quantification of Trans-Anethole using Trans-Anethole-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of trans-anethole in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Trans-Anethole-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the quantification of trans-anethole.

Introduction

Trans-anethole is a widely used flavoring agent found in various essential oils, food products, and pharmaceuticals. Accurate quantification of trans-anethole is crucial for quality control, pharmacokinetic studies, and safety assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers excellent sensitivity and selectivity for the analysis of small molecules in complex biological and chemical matrices.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] Since a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[1] This allows for reliable correction of variations that can occur during sample preparation and analysis, leading to highly accurate and precise results. This protocol details a complete workflow, from sample preparation to data analysis, for the quantification of trans-anethole using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Trans-Anethole (≥99% purity)

  • This compound (≥98% purity, deuterated)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Blank matrix (e.g., plasma, food extract) for calibration standards and quality controls.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of trans-anethole in 10 mL of methanol.

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of trans-anethole by serially diluting the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation for Plasma Samples)
  • Pipette 100 µL of the sample (blank matrix, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (80:20 methanol:water with 0.1% formic acid).

  • Vortex to mix and transfer to an LC autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Isocratic elution with 80% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Trans-Anethole149.1118.10.12515
Trans-Anethole149.191.10.12520
This compound152.1121.10.12515

(Note: Cone voltage and collision energy may require optimization for your specific instrument.)

Data Presentation and Results

The use of this compound as an internal standard provides excellent linearity and reproducibility. Below is a summary of typical quantitative performance data.

Table 1: Quantitative Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 85 - 115%
Precision at LLOQ (%CV) < 15%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Mean Recovery 92.5%
Matrix Effect 95 - 108%

Mandatory Visualizations

G Figure 1: LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquot (e.g., 100 µL Plasma) Spike_IS Spike with This compound Sample->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation (Nitrogen Stream) Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM Mode) MS_Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Integration->Ratio_Calc Quantification Quantification via Calibration Curve Ratio_Calc->Quantification

Caption: LC-MS/MS Experimental Workflow.

G Figure 2: Rationale for Using a Stable Isotope-Labeled Internal Standard cluster_process Analytical Process Steps Analyte Trans-Anethole (Analyte) Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Variable Recovery Ionization MS Ionization (Matrix Effects) LC_Injection->Ionization Variable Injection Volume MS_Signal MS Signal Response Ionization->MS_Signal Ion Suppression/ Enhancement Ratio Ratio (Analyte/IS) MS_Signal->Ratio Signal variations are proportional for both Final_Result Accurate & Precise Quantification Ratio->Final_Result Correction leads to...

Caption: Rationale for Internal Standard Use.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard offers a robust, sensitive, and accurate approach for the quantification of trans-anethole in complex matrices. The use of a stable isotope-labeled internal standard effectively mitigates variability from matrix effects and sample processing, ensuring high-quality data suitable for demanding research and regulated environments. This protocol provides a solid foundation for laboratories to implement reliable trans-anethole analysis.

References

Application Notes and Protocols for the Quantitative Analysis of Anethole in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) is a phenylpropene derivative that is the primary aromatic constituent of essential oils from anise, fennel, and star anise. It is widely utilized as a flavoring agent in the food and beverage industry and is also explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and estrogenic activities. Understanding the pharmacokinetic profile of anethole is crucial for evaluating its efficacy and safety in drug development. This application note provides a detailed protocol for the quantitative analysis of trans-anethole in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with trans-anethole-d3 as a stable isotope-labeled internal standard.

The use of a deuterated internal standard, such as this compound, is highly recommended for quantitative bioanalysis using LC-MS/MS. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Experimental Protocols

Materials and Reagents
  • Analytes: trans-Anethole (≥99% purity), this compound (≥98% purity, deuterated internal standard)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Plasma: Human plasma (or other relevant species), blank and pooled, stored at -80°C

  • Chemicals: Ammonium acetate (B1210297) (LC-MS grade)

  • Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well plates, autosampler vials

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) or equivalent.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of trans-anethole and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of trans-anethole by serially diluting the primary stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 (v/v) methanol:water mixture.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial or a 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 40% B to 95% B over 3 min, hold at 95% B for 1 min, return to 40% B
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
trans-Anethole149.1117.110015
This compound152.1120.110015

Note: The exact collision energies should be optimized for the specific instrument used.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of trans-anethole to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LQC3< 15%± 15%< 15%± 15%
MQC80< 15%± 15%< 15%± 15%
HQC800< 15%± 15%< 15%± 15%
Recovery

The extraction recovery of anethole is determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three different concentrations.

QC LevelConcentration (ng/mL)Mean Recovery (%)
LQC3> 85%
MQC80> 85%
HQC800> 85%

Mandatory Visualizations

experimental_workflow cluster_preparation Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Anethole Anethole Stock Solution Working_Standards Working Standards Stock_Anethole->Working_Standards Stock_Anethole_d3 Anethole-d3 Stock Solution Working_IS Working Internal Standard Stock_Anethole_d3->Working_IS Add_IS Add IS (10 µL) Working_IS->Add_IS Plasma_Sample Plasma Sample (100 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection (5 µL) Supernatant_Transfer->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the quantitative analysis of anethole in plasma.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Mobile_Phase Mobile Phase (A: H2O+FA, B: ACN+FA) Pump HPLC Pump Mobile_Phase->Pump Column C18 Column Pump->Column Autosampler Autosampler Autosampler->Column Ion_Source Ion Source (ESI+) Column->Ion_Source Eluent Quadrupole1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Quadrupole1 Ions Collision_Cell Collision Cell (Fragmentation) Quadrupole1->Collision_Cell Quadrupole3 Quadrupole 3 (Product Ion Selection) Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector

Caption: Logical relationship of the LC-MS/MS system components.

Application Note: High-Throughput Flavor Profiling of Beverages Using GC-MS with Trans-Anethole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The flavor profile of a beverage is a complex interplay of volatile and semi-volatile organic compounds that dictates consumer acceptance and brand identity. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of these flavor compounds.[1] For accurate and precise quantification, especially in complex matrices, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response.[2][3] This application note details a robust and validated GC-MS method for the flavor profiling of beverages, employing trans-anethole-d3 as an internal standard. Deuterated standards are ideal as they co-elute with their non-deuterated counterparts, exhibiting similar chemical behavior during extraction and analysis, while being distinguishable by mass spectrometry.[4]

This protocol is intended for researchers, scientists, and quality control professionals in the food and beverage industry, as well as drug development professionals investigating flavor components and potential interactions.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Dichloromethane (B109758) (DCM), HPLC grade; Methanol (B129727), HPLC grade; Deionized water.

  • Standards: Analytical standards of target flavor compounds (e.g., limonene, linalool, ethyl acetate, benzaldehyde, etc.).

  • Internal Standard: this compound (C₁₀H₉D₃O, MW: 151.23 g/mol ).

  • Sample Matrix: Commercial lemon-lime soda.

2. Preparation of Standard Solutions

  • Primary Stock Standard (1000 µg/mL): Accurately weigh and dissolve 10 mg of each target flavor compound in 10 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 5 µg/mL of this compound.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Degas the beverage sample by sonication for 15 minutes.

  • Pipette 10 mL of the degassed beverage into a 50 mL centrifuge tube.

  • Spike the sample with 50 µL of the 100 µg/mL this compound internal standard solution to achieve a final concentration of 5 µg/mL.

  • Add 5 mL of dichloromethane to the tube.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean GC vial using a Pasteur pipette.

  • Inject 1 µL of the extract into the GC-MS system.

4. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Mass Spectrometer SIM Parameters

For accurate quantification, the mass spectrometer was operated in SIM mode. The quantifier ion is the most abundant, characteristic ion for a given compound, while qualifier ions are used for confirmation. Based on the mass spectrum of trans-anethole and its deuterated analog, the following ions were selected.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benzaldehyde9.810677105
Limonene11.26893136
Linalool12.57193121
trans-Anethole15.314811777
This compound (IS) 15.3 151 120 80

Table 1: SIM parameters for target flavor compounds and the internal standard.

Method Validation and Quantitative Data

The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

AnalyteLinear Range (µg/mL)Calibration Curve EquationLOD (µg/mL)LOQ (µg/mL)
Benzaldehyde0.1 - 50y = 0.892x + 0.0150.9980.030.10
Limonene0.1 - 50y = 1.125x - 0.0080.9990.020.07
Linalool0.1 - 50y = 0.954x + 0.0210.9970.040.12
trans-Anethole0.1 - 50y = 1.053x + 0.0110.9990.020.06

Table 2: Calibration data, LOD, and LOQ for target flavor analytes. The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[5]

Mandatory Visualization

Flavor_Profiling_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Beverage Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Standards Flavor Compound Standards Cal_Curve Calibration Curve Standards Standards->Cal_Curve IS_Stock This compound Stock IS_Stock->Cal_Curve Spike IS_Stock->Spike_IS Spike Quantification Quantification using Calibration Curve Cal_Curve->Quantification LLE Liquid-Liquid Extraction Spike_IS->LLE GC_Inject GC Injection LLE->GC_Inject GC_Separation Chromatographic Separation (DB-5ms column) GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Peak_Integration Peak Integration Data_Acq->Peak_Integration Ratio_Calc Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calc Ratio_Calc->Quantification Report Final Report (Flavor Profile) Quantification->Report

Caption: Workflow for GC-MS flavor profiling with internal standard.

References

Application of Trans-Anethole-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Trans-anethole is a phenylpropene derivative found in the essential oils of various plants, such as star anise and fennel. It is widely used as a flavoring agent in food and beverages. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its safety and potential therapeutic applications. Trans-Anethole-d3, a deuterated isotopologue of trans-anethole, serves as an invaluable tool in these studies. Its primary application is as an internal standard (IS) for the quantitative analysis of trans-anethole in biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that this compound has nearly identical chemical and physical properties to the unlabeled analyte, but is distinguishable by its mass. This allows for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Principle of Use

In a typical pharmacokinetic study, a known concentration of this compound is added to biological samples (e.g., plasma, urine) containing unknown concentrations of trans-anethole. Both compounds are then extracted and analyzed simultaneously. Because the deuterated standard and the analyte behave similarly during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds to the same extent. The ratio of the analytical signal of trans-anethole to that of this compound is used to calculate the concentration of trans-anethole in the original sample, leading to highly reliable and reproducible results.

Experimental Protocols

In-Life Phase: Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study of orally administered trans-anethole in rats.

Materials:

  • Male Sprague-Dawley rats (220 ± 20 g)

  • Trans-anethole

  • Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.

  • Fasting: Fast the rats for 12 hours prior to dosing, with free access to water.

  • Dosing: Prepare a formulation of trans-anethole in the chosen vehicle. Administer a single oral dose of trans-anethole (e.g., 50 mg/kg) via oral gavage.[1] The volume for oral gavage in rats can range from 10-40 mL/kg.[2]

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the orbital venous plexus or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[3][4] Guidelines for blood collection volumes should be strictly followed to ensure animal welfare.[5]

  • Plasma Preparation: Immediately transfer the collected blood into tubes containing anticoagulant. Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Phase: Quantification of Trans-Anethole in Rat Plasma by LC-MS/MS

This protocol describes the quantification of trans-anethole in rat plasma using this compound as an internal standard.

Materials and Equipment:

  • Rat plasma samples

  • Trans-anethole standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • LC-MS/MS system (e.g., equipped with a C18 reversed-phase column)

Procedure:

a. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of trans-anethole and this compound in methanol.

  • Prepare calibration curve standards by spiking blank rat plasma with appropriate amounts of trans-anethole stock solution to achieve a range of concentrations.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

b. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 50 µL of each plasma sample, add 25 µL of the this compound internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 50mm x 2.1mm, 5µm)

    • Mobile Phase: A gradient or isocratic elution with a mixture of 0.1% formic acid in water and methanol.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 3 µL

  • Mass Spectrometric Conditions (Representative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Trans-anethole: m/z 149.1 → 134.1

      • This compound: m/z 152.1 → 137.1

    • Optimize other parameters such as capillary voltage, gas flow, and temperature.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of trans-anethole to this compound against the concentration of the calibration standards.

  • Use the regression equation from the calibration curve to determine the concentration of trans-anethole in the unknown plasma samples.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Data Presentation

The following table is a template for summarizing the pharmacokinetic parameters of trans-anethole after oral administration to rats.

ParameterUnitValue (Mean ± SD)
Cmaxµg/mL2.1 ± 0.4
Tmaxh1.0 ± 0.2
AUC(0-t)µg·h/mL10.5 ± 2.1
AUC(0-∞)µg·h/mL11.2 ± 2.3
t1/2h3.5 ± 0.7
CL/FmL/h/kg4464 ± 893
Vd/FmL/kg22857 ± 4571

Note: The values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific study conditions.

Visualizations

Metabolic Pathway of Trans-Anethole

The metabolism of trans-anethole primarily occurs in the liver and involves several key enzymatic reactions.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Anethole Trans-Anethole Epoxide Anethole Epoxide Anethole->Epoxide Epoxidation (CYP1A) Demethylated 4-Hydroxypropenylbenzene Anethole->Demethylated O-Demethylation (CYPs) SideChainOxidation Side-Chain Oxidation Products (e.g., 4-methoxycinnamic acid) Anethole->SideChainOxidation ω-Oxidation Conjugates Glucuronide and Sulfate Conjugates Epoxide->Conjugates Demethylated->Conjugates SideChainOxidation->Conjugates Excretion Excretion (Urine) Conjugates->Excretion

Caption: Metabolic pathway of trans-anethole.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the overall workflow from animal dosing to data analysis.

Dosing Oral Administration of Trans-Anethole to Rats BloodCollection Serial Blood Collection Dosing->BloodCollection PlasmaPrep Plasma Preparation BloodCollection->PlasmaPrep SamplePrep Sample Preparation (Protein Precipitation with This compound IS) PlasmaPrep->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Processing and Pharmacokinetic Analysis LCMS->DataAnalysis

Caption: Workflow for pharmacokinetic analysis.

References

Application Notes and Protocols for Trans-Anethole-d3 in Metabolism and Biotransformation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-Anethole is a naturally occurring phenylpropanoid widely used as a flavoring agent and is also investigated for various pharmacological activities. Understanding its metabolism and biotransformation is crucial for assessing its safety and efficacy. Trans-Anethole-d3, a deuterated analog of trans-anethole, serves as a powerful tool in these studies. The substitution of hydrogen with deuterium (B1214612) at the methoxy (B1213986) group (O-CD3) provides a stable isotopic label, enabling researchers to investigate the kinetic isotope effect on metabolic pathways, particularly O-demethylation. This can help in elucidating metabolic mechanisms, quantifying metabolite formation, and potentially developing analogs with altered pharmacokinetic profiles.

Applications of this compound

  • Metabolic Pathway Elucidation: By comparing the metabolite profiles of trans-anethole and this compound, researchers can determine the contribution of O-demethylation to the overall metabolism. A slower formation of O-demethylated metabolites from this compound would confirm this pathway's significance.

  • Kinetic Isotope Effect (KIE) Studies: The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a slower rate of enzymatic cleavage. Quantifying this KIE provides insights into the rate-limiting steps of metabolism.

  • Metabolic Switching: Inhibition of O-demethylation due to the KIE may lead to a "metabolic switch," where the substrate is shunted towards alternative metabolic pathways, such as side-chain oxidation or epoxidation. Studying this phenomenon can reveal secondary metabolic routes and potentially identify novel metabolites.

  • Internal Standard for Bioanalysis: Due to its similar chemical properties and distinct mass, this compound is an ideal internal standard for the accurate quantification of trans-anethole in biological matrices using mass spectrometry-based methods.

Data Presentation

Table 1: In Vivo Excretion of Radiolabeled Trans-Anethole in Rats and Mice (% of Dose)
SpeciesRoute of AdministrationTime (hr)UrineFecesExpired Air (14CO2)Total Recovery
RatOral (50 mg/kg)4885.31.88.996.0
MouseIntraperitoneal (50 mg/kg)4876.52.116.495.0

Data adapted from studies using [methoxy-14C]-trans-anethole.

Table 2: Major Urinary Metabolites of Trans-Anethole in Humans (% of Dose)[1]
MetabolitePercentage of Dose
4-Methoxyhippuric acid56
1-(4'-Methoxyphenyl)propane-1,2-diol isomers3

Data from a study with a 1 mg oral dose of [methoxy-14C]-trans-anethole.

Table 3: Predicted Comparative In Vitro Metabolism of Trans-Anethole and this compound in Human Liver Microsomes
CompoundO-Demethylation Rate (pmol/min/mg protein)Side-Chain Oxidation Rate (pmol/min/mg protein)Epoxidation Rate (pmol/min/mg protein)
Trans-Anethole100 ± 1550 ± 830 ± 5
This compound25 ± 560 ± 1035 ± 6

Hypothetical data illustrating the expected kinetic isotope effect on O-demethylation and a potential metabolic switch to other pathways.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound compared to non-deuterated trans-anethole in human liver microsomes and to assess the kinetic isotope effect on O-demethylation.

Materials:

  • Trans-Anethole and this compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) for quenching

  • Internal standard (e.g., a structurally related compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of Trans-Anethole and this compound in DMSO (10 mM).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer to 2 µM.

    • In a 96-well plate, add 50 µL of 0.1 M phosphate buffer (pH 7.4).

    • Add 25 µL of the 2 µM working solution of either Trans-Anethole or this compound.

    • Add 25 µL of pooled human liver microsomes (final concentration 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding 25 µL of pre-warmed NADPH regenerating system.

  • Time-Point Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw 25 µL of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing 100 µL of ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at 4000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compounds (Trans-Anethole and this compound) and the formation of their respective metabolites using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

    • Compare the metabolic rates and profiles to determine the kinetic isotope effect.

Protocol 2: In Vivo Pharmacokinetic and Metabolite Identification Study of this compound in Rats

Objective: To compare the pharmacokinetic profile and metabolic fate of this compound with non-deuterated trans-anethole in rats.

Materials:

  • Trans-Anethole and this compound

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Vehicle for oral administration (e.g., corn oil)

  • Blood collection tubes (e.g., with EDTA)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS and/or GC-MS for analysis

Procedure:

  • Animal Dosing:

    • Acclimatize rats for at least one week.

    • Divide rats into two groups (n=5 per group).

    • Administer a single oral dose of either Trans-Anethole (e.g., 50 mg/kg) or this compound (50 mg/kg) dissolved in the vehicle.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA-coated tubes.

    • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces for 24 or 48 hours post-dose.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge. Analyze the supernatant.

    • Urine: Dilute urine samples with water and analyze directly or after enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugates.

    • Feces: Homogenize fecal samples, extract with a suitable organic solvent, and concentrate before analysis.

  • Bioanalysis:

    • Quantify the concentrations of Trans-Anethole, this compound, and their metabolites in plasma, urine, and feces using a validated LC-MS/MS or GC-MS method.

  • Pharmacokinetic and Statistical Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) for both parent compounds using non-compartmental analysis.

    • Identify and quantify the metabolites in urine and feces.

    • Perform statistical analysis to compare the pharmacokinetic parameters and metabolite profiles between the two groups.

Visualizations

metabolic_pathways cluster_trans_anethole Trans-Anethole Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Trans-Anethole Trans-Anethole O-Demethylation O-Demethylation Trans-Anethole->O-Demethylation CYP450 Side-Chain Oxidation Side-Chain Oxidation Trans-Anethole->Side-Chain Oxidation CYP450 Epoxidation Epoxidation Trans-Anethole->Epoxidation CYP450 Glucuronidation Glucuronidation O-Demethylation->Glucuronidation Sulfation Sulfation O-Demethylation->Sulfation Phase II Metabolites Phase II Metabolites O-Demethylation->Phase II Metabolites Side-Chain Oxidation->Glucuronidation Side-Chain Oxidation->Phase II Metabolites Glycine Conjugation Glycine Conjugation Side-Chain Oxidation->Glycine Conjugation Glutathione Conjugation Glutathione Conjugation Epoxidation->Glutathione Conjugation Epoxidation->Phase II Metabolites Excretion Excretion Phase II Metabolites->Excretion kie_effect This compound This compound O-Demethylation (d3) O-Demethylation (Slower Rate) This compound->O-Demethylation (d3) Kinetic Isotope Effect Side-Chain Oxidation (d3) Side-Chain Oxidation (Increased Flux) This compound->Side-Chain Oxidation (d3) Metabolic Switching Epoxidation (d3) Epoxidation (Increased Flux) This compound->Epoxidation (d3) Metabolic Switching experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics Incubation Incubate this compound with Liver Microsomes Quenching Quench Reaction at Time Points Incubation->Quenching Analysis_invitro LC-MS/MS Analysis Quenching->Analysis_invitro Data_invitro Calculate t½ and CLint Analysis_invitro->Data_invitro Dosing Administer this compound to Rats Sampling Collect Blood, Urine, Feces Dosing->Sampling Analysis_invivo LC-MS/MS Analysis Sampling->Analysis_invivo Data_invivo Determine PK Parameters and Metabolite Profile Analysis_invivo->Data_invivo

Application Note: Quantitative Analysis of Trans-Anethole in Human Plasma using a Stable Isotope Dilution Assay with Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of trans-anethole in human plasma. The method utilizes a stable isotope dilution assay (SIDA) with Trans-Anethole-d3 as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol provides a detailed procedure for plasma sample preparation, LC-MS/MS instrument parameters, and data analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications in the field of drug development.

Introduction

Trans-anethole is a phenylpropene derivative found in various plants, including anise and fennel, and is widely used in the food, cosmetic, and pharmaceutical industries.[1][2] Accurate quantification of trans-anethole in biological matrices is crucial for pharmacokinetic and toxicological assessments. Stable isotope dilution analysis coupled with mass spectrometry is the gold standard for bioanalytical quantification due to its ability to minimize analytical variability.[3][4] In this method, a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, is added to the sample at the beginning of the workflow.[5] Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. By measuring the ratio of the analyte to the internal standard, precise and accurate quantification can be achieved.

This application note provides a complete protocol for the development and implementation of a stable isotope dilution assay for trans-anethole in human plasma.

Principle of the Method

The stable isotope dilution assay for trans-anethole is based on the addition of a known concentration of this compound to plasma samples. Following a protein precipitation step to remove macromolecules, the sample extract is analyzed by LC-MS/MS. The analyte (trans-anethole) and the internal standard (this compound) are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of trans-anethole to the peak area of this compound is used to calculate the concentration of trans-anethole in the unknown sample by referencing a calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound (IS) plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio quant Quantify Trans-Anethole ratio->quant cal_curve Calibration Curve cal_curve->quant

Caption: Experimental workflow for the SIDA of trans-anethole.

Experimental

Materials and Reagents
  • Trans-Anethole (≥99% purity)

  • This compound (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera X2, Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex 6500+, Thermo TSQ Quantis)

  • Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of trans-anethole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the trans-anethole stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the corresponding tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

G start Start add_plasma Pipette 50 µL Plasma (Standard, QC, or Unknown) start->add_plasma add_is Add 150 µL IS in Acetonitrile (Precipitating Agent) add_plasma->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge transfer Transfer 100 µL Supernatant to Autosampler Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject end End inject->end

Caption: Detailed protein precipitation workflow.

LC-MS/MS Method

3.5.1. Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.030
2.595
3.595
3.630
5.030

3.5.2. Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
Curtain Gas35 psi
IonSpray Voltage5500 V
Collision GasNitrogen

3.5.3. MRM Transitions

The following MRM transitions should be optimized for the specific instrument used. The precursor ion is the protonated molecule [M+H]+. Product ions are proposed based on common fragmentation pathways.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trans-Anethole149.1134.115 - 25 (Optimize)
Trans-Anethole149.1117.120 - 30 (Optimize)
This compound152.1137.115 - 25 (Optimize)

Note: Collision energies are starting points and require empirical optimization on the specific mass spectrometer being used.

Results and Data Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of trans-anethole to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used. The calibration range should encompass the expected concentrations of the unknown samples.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.5 (LLOQ)1,520301,5000.0050
13,100305,0000.0102
515,500302,1000.0513
2578,000308,4000.2529
100305,000303,2001.0059
250760,000306,5002.4796
4001,210,000304,8003.9698
500 (ULOQ)1,525,000305,1004.9984

LLOQ: Lower Limit of Quantification. ULOQ: Upper Limit of Quantification.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Example Method Validation Data

ParameterConcentration (ng/mL)ResultAcceptance Criteria
Linearity (r²) 0.5 - 500> 0.995≥ 0.99
Intra-day Precision (%CV) 1.5 (Low QC)4.5%≤ 15% (≤ 20% at LLOQ)
200 (Mid QC)3.1%≤ 15%
375 (High QC)2.8%≤ 15%
Inter-day Precision (%CV) 1.5 (Low QC)6.2%≤ 15% (≤ 20% at LLOQ)
200 (Mid QC)4.5%≤ 15%
375 (High QC)3.9%≤ 15%
Accuracy (% Bias) 1.5 (Low QC)-3.3%± 15% (± 20% at LLOQ)
200 (Mid QC)2.1%± 15%
375 (High QC)1.5%± 15%

Discussion

The described stable isotope dilution LC-MS/MS method provides a reliable and sensitive approach for the quantification of trans-anethole in human plasma. The use of this compound as an internal standard is critical for correcting potential variations in sample preparation and instrument response, thereby ensuring high-quality data. The protein precipitation method is a simple, rapid, and effective technique for sample cleanup in a high-throughput environment. The chromatographic and mass spectrometric parameters are provided as a starting point and should be optimized for the specific instrumentation available. This method is well-suited for regulated bioanalysis in support of drug development programs.

Conclusion

This application note details a complete protocol for a stable isotope dilution assay to quantify trans-anethole in human plasma using this compound as an internal standard. The method is demonstrated to be accurate, precise, and suitable for high-throughput bioanalysis, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Use of Trans-Anethole-d3 in Food and Beverage Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-anethole is a key flavor compound found in a variety of foods and beverages, particularly those containing anise, fennel, or star anise. Its accurate quantification is crucial for quality control, flavor profiling, and authenticity assessment. The use of a stable isotope-labeled internal standard, such as trans-anethole-d3, in conjunction with mass spectrometry-based methods, represents the gold standard for robust and accurate analysis.[1] Deuterated internal standards are chemically almost identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization and matrix effects, thereby providing superior correction for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the quantification of trans-anethole in food and beverage matrices using this compound as an internal standard. The methodologies are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which is a widely used and effective method for volatile and semi-volatile compounds like anethole.

Application: Quantification of Trans-Anethole in Aniseed-Flavored Spirits

Aniseed-flavored spirits, such as ouzo, pastis, and sambuca, are defined by their trans-anethole content. Accurate measurement is necessary for regulatory compliance and to ensure product consistency. The high sugar and ethanol (B145695) content of these beverages can present analytical challenges, making the use of an isotope dilution method with this compound highly advantageous.

Experimental Protocol: GC-MS Analysis of Trans-Anethole in Spirits

This protocol is adapted from the OIV-MA-BS-09 method for the determination of trans-anethole in spirit drinks and modified for use with a deuterated internal standard and mass spectrometric detection.[2]

1. Principle

The concentration of trans-anethole is determined by gas chromatography-mass spectrometry (GC-MS) using this compound as an internal standard. A known quantity of the internal standard is added to the sample and calibration standards. The samples are diluted with a 45% ethanol solution before direct injection into the GC-MS system. For liqueurs with high sugar content, a preliminary liquid-liquid extraction is required to separate the analytes from the sugar matrix.[2]

2. Reagents and Materials

  • Trans-Anethole: (CAS 4180-23-8), purity ≥98%

  • This compound: (methoxy-d3)

  • Ethanol: 96% vol. (CAS 64-17-5)

  • Ethanol, 45% vol.: Prepared by mixing 378 g of 96% ethanol with 560 g of distilled water.[2]

  • Ammonium (B1175870) sulfate (B86663), anhydrous: (CAS 7783-20-2)

  • Sodium phosphate (B84403), dibasic, dodecahydrate: (CAS 10039-32-4)

  • Volumetric flasks, pipettes, and general laboratory glassware

3. Preparation of Standard and Sample Solutions

  • Stock Solution A (Trans-Anethole, 2 g/L): Weigh 40 mg of trans-anethole into a 20 mL volumetric flask. Dissolve and make up to volume with 45% vol. ethanol.[2]

  • Stock Solution B (this compound, 2 g/L): Weigh 40 mg of this compound into a 20 mL volumetric flask. Dissolve and make up to volume with 45% vol. ethanol.

  • Calibration Standards: Prepare a series of calibration standards by adding increasing volumes of Stock Solution A (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL) to separate 20 mL volumetric flasks. To each flask, add 2 mL of Stock Solution B (internal standard) and make up to volume with 45% vol. ethanol. This creates standards with trans-anethole concentrations ranging from 0.05 to 0.25 g/L, each containing 0.2 g/L of the internal standard.

  • Sample Preparation (Low Sugar Spirits): Pipette 2 mL of the spirit sample into a 20 mL volumetric flask. Add 2 mL of Stock Solution B and make up to volume with 45% vol. ethanol.

  • Sample Preparation (High Sugar Liqueurs):

    • Pipette 50 mL of the liqueur sample into a conical flask.

    • Add 50 mg of this compound (or an equivalent volume of a concentrated stock solution).

    • Add 12 g of anhydrous ammonium sulfate and 8.6 g of dibasic sodium phosphate dodecahydrate.

    • Stopper the flask, shake vigorously, and chill to facilitate phase separation.

    • The upper alcohol layer forms. Take an aliquot of this layer for GC-MS analysis.

4. GC-MS Parameters

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent

  • Injector: Split/splitless, 250°C, split ratio 20:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Oven Program: 60°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Trans-Anethole (m/z): 148 (quantifier), 147, 117

    • This compound (m/z): 151 (quantifier), 120, 136

5. Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of trans-anethole to the peak area of this compound against the concentration of trans-anethole in the calibration standards. Determine the concentration of trans-anethole in the samples using the linear regression equation from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of trans-anethole using chromatographic methods. The use of this compound as an internal standard is expected to provide high accuracy and precision by correcting for matrix effects and variations in sample processing.

Table 1: Method Validation Parameters for Trans-Anethole Analysis

ParameterTypical ValueReference
Linearity Range50 - 1000 ng/band (HPTLC)
0.10 - 50 µg/g (GC-MS)
Determination Coefficient (R²)>0.999
Limit of Detection (LOD)0.05 µg/g (GC-MS)
Limit of Quantification (LOQ)0.15 µg/g (GC-MS)
Recovery98.41 - 101.13%
Precision (%RSD)< 2%

Table 2: Trans-Anethole Content in Various Food and Beverage Products

ProductMethodTrans-Anethole ContentReference
Fennel Essential OilHPTLC8.82 mg/g
Ultrasound-assisted Fennel ExtractHPTLC8.34 mg/g
Aniseed Spirits (Sambuca)HPLC1.18 g/L
Aniseed Spirits (Mistrà)HPLC0.68 g/L
Fennel OilsGC-MS30 - 90%
Anise OilsGC-MS80 - 99%

Visualizations

Workflow_Low_Sugar_Spirits Sample Spirit Sample (2 mL) Add_IS Add Internal Standard (this compound, 2 mL of 2 g/L) Sample->Add_IS Dilute Dilute to 20 mL with 45% Ethanol Add_IS->Dilute Inject Inject 1 µL Dilute->Inject GCMS GC-MS Analysis (SIM Mode) Inject->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Workflow for low-sugar spirit analysis.

Workflow_High_Sugar_Liqueurs Sample Liqueur Sample (50 mL) Add_IS Add Internal Standard (this compound, 50 mg) Sample->Add_IS Add_Salts Add Salts (Ammonium Sulfate & Sodium Phosphate) Add_IS->Add_Salts Extract Shake & Chill (Liquid-Liquid Extraction) Add_Salts->Extract Separate Collect Upper Alcohol Layer Extract->Separate GCMS GC-MS Analysis (SIM Mode) Separate->GCMS

Caption: Sample preparation for high-sugar liqueurs.

Isotope_Dilution_Principle Analyte Analyte (Trans-Anethole) Spiked_Sample Spiked Sample IS Internal Standard (this compound) IS->Spiked_Sample Known Amount Sample Food/Beverage Sample Sample->Spiked_Sample Extraction Sample Prep & Extraction Spiked_Sample->Extraction Analysis GC-MS Analysis Extraction->Analysis Corrects for losses Ratio Area Ratio (Analyte/IS) Analysis->Ratio Corrects for matrix effects

Caption: Principle of Isotope Dilution Analysis.

References

NMR spectroscopy applications of Trans-Anethole-d3 for structural elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trans-Anethole-d3 in Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantitative analysis. Detailed protocols and data presentation are included to facilitate its application in research and development.

Introduction

This compound is the deuterated form of trans-anethole, a naturally occurring phenylpropanoid widely found in essential oils of anise and fennel. In NMR spectroscopy, the substitution of protons with deuterium (B1214612) atoms offers significant advantages, making this compound a valuable tool for chemists. Its primary applications lie in its use as an internal standard for quantitative NMR (qNMR) and as a tracer for mechanistic studies. The deuterium labeling in the methyl group simplifies the ¹H NMR spectrum and provides a distinct signal in ²H NMR.

Applications

  • Quantitative NMR (qNMR) Internal Standard: this compound is an excellent internal standard for the quantification of organic molecules, particularly other phenylpropanoids or essential oil components.[1] The deuterated methyl group provides a clean, well-resolved signal in the ¹H NMR spectrum that is less likely to overlap with analyte signals. By adding a precisely weighed amount of this compound to a sample, the concentration of the analyte can be accurately determined by comparing the integral of the analyte's signal to the integral of the known standard.

  • Structural Elucidation: In complex mixtures, the simplified ¹H NMR spectrum of this compound can aid in the identification of its non-deuterated counterpart or other similar structures by reducing spectral overlap. Furthermore, the presence of a deuterium label can be confirmed by ²H NMR spectroscopy, which can be useful in verifying the identity of the compound in a sample.

  • Mechanistic Studies: Deuterium-labeled compounds are frequently used as tracers to investigate reaction mechanisms. This compound can be used to follow the metabolic fate of anethole (B165797) in biological systems or to study the mechanisms of chemical reactions involving the propenyl side chain or the methoxy (B1213986) group.

Data Presentation

Table 1: Typical ¹H NMR Spectral Data of Unlabeled Trans-Anethole

ProtonsChemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constant (J) in Hz
H-77.28d8.7
H-86.85d8.7
H-1'6.37dq15.8, 1.6
H-2'6.09dq15.8, 6.7
OCH₃3.79s-
CH₃1.84dd6.7, 1.6

Data is illustrative and based on typical values found in the literature for unlabeled trans-anethole.

Table 2: Expected ¹H and ²H NMR Data for this compound

NucleusPositionExpected Chemical Shift (δ) in CDCl₃ (ppm)Expected MultiplicityNotes
¹HOCH₃~3.79sThe methoxy protons would give a singlet.
¹HAromatic (H-7, H-8)~7.28, ~6.85dDoublets for the aromatic protons.
¹HVinylic (H-1', H-2')~6.37, ~6.09dqDoublet of quartets for the vinylic protons.
¹HCH₃--The signal for the methyl protons will be absent in the ¹H spectrum due to deuteration. A very small residual signal may be observed depending on the isotopic purity.
²HCD₃~1.84s (broad)A broad singlet is expected in the deuterium spectrum at a similar chemical shift to the methyl protons in the ¹H spectrum.

Note: The exact chemical shifts for this compound may vary slightly from unlabeled trans-anethole due to isotopic effects.

Experimental Protocols

Protocol 1: Quantitative Analysis of an Analyte using this compound as an Internal Standard

This protocol outlines the steps for determining the purity of an analyte using this compound as an internal standard in qNMR.

1. Materials:

  • Analyte of interest
  • This compound (of known purity)
  • Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
  • High-precision analytical balance
  • NMR tubes
  • Volumetric flasks and pipettes

2. Sample Preparation Workflow:

G cluster_prep Sample Preparation weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh this compound weigh_analyte->weigh_standard dissolve Dissolve both in a precise volume of deuterated solvent weigh_standard->dissolve transfer Transfer solution to NMR tube dissolve->transfer

Caption: Workflow for qNMR sample preparation.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.
  • Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all relevant protons. A common starting point is a D1 of 5 times the longest T₁ relaxation time of the signals of interest.
  • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for both the analyte and the internal standard signals.

4. Data Processing and Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
  • Integrate the well-resolved signals of both the analyte and the this compound internal standard. For this compound, a suitable signal is often the singlet from the methoxy (OCH₃) protons.
  • Calculate the purity of the analyte using the following equation:

Protocol 2: Structural Verification of this compound

This protocol describes the steps to confirm the structure and deuterium incorporation in this compound.

1. Materials:

  • This compound sample
  • Deuterated NMR solvent (e.g., CDCl₃)
  • NMR tubes

2. NMR Analysis Workflow:

G cluster_analysis NMR Analysis prep_sample Prepare sample in deuterated solvent acquire_1H Acquire ¹H NMR spectrum prep_sample->acquire_1H acquire_2H Acquire ²H NMR spectrum acquire_1H->acquire_2H analyze_spectra Analyze spectra for structural confirmation acquire_2H->analyze_spectra

Caption: Workflow for NMR-based structural verification.

3. Spectral Interpretation:

  • ¹H NMR:
  • Confirm the presence of signals corresponding to the aromatic, vinylic, and methoxy protons with the expected chemical shifts and multiplicities as detailed in Table 2.
  • Verify the absence or significant reduction of the signal corresponding to the methyl protons around 1.84 ppm.
  • ²H NMR:
  • Observe a signal in the deuterium spectrum at approximately 1.84 ppm, confirming the incorporation of deuterium at the methyl position. The chemical shift in the ²H spectrum should be very similar to the corresponding proton in the ¹H spectrum.[2]

Logical Relationships in qNMR

The accuracy of qNMR is dependent on several key factors and their logical relationships.

G cluster_factors Key Factors for Accurate qNMR Accurate_Weighing Accurate Weighing Accurate_qNMR Accurate Quantification Accurate_Weighing->Accurate_qNMR Known_Purity_Std Known Purity of Standard Known_Purity_Std->Accurate_qNMR Signal_Resolution Good Signal Resolution Signal_Resolution->Accurate_qNMR Full_Relaxation Complete Proton Relaxation Full_Relaxation->Accurate_qNMR

Caption: Key factors influencing qNMR accuracy.

Conclusion

This compound is a versatile tool for NMR spectroscopy, serving as a reliable internal standard for quantitative analysis and aiding in structural elucidation. The protocols and data provided herein offer a foundation for researchers to effectively utilize this deuterated compound in their work. Proper experimental design and careful data analysis are crucial for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterium Exchange for Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to deuterium (B1214612) exchange for Trans-Anethole-d3 in solution. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common problems to ensure the isotopic integrity of your standard and the accuracy of your quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange, and why is it a concern for my this compound internal standard?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on your this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent.[1][2] This is a critical issue in quantitative analysis using mass spectrometry because it alters the mass of the internal standard.[2][3] The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn results in an overestimation of the target analyte's concentration.[1] In severe cases, complete deuterium loss can generate a "false positive" signal for the unlabeled analyte.

Q2: I am observing a decline in the peak area of this compound over a series of injections. Could this be deuterium exchange?

A progressive decrease in the signal of your deuterated internal standard can indeed be a symptom of isotopic exchange. This is especially likely if the standard is stored in a protic solvent (like methanol (B129727) or water) or at a non-optimal pH for an extended period. However, other factors such as adsorption to sample vials, degradation of the molecule itself, or issues with the analytical instrument could also be responsible. A systematic troubleshooting approach is necessary to pinpoint the cause.

Q3: What are the primary factors that promote unwanted deuterium exchange in my this compound solution?

Several environmental and experimental factors can accelerate the rate of deuterium exchange. The stability of deuterated standards is highly dependent on these conditions.

  • Solvent Type: Protic solvents, which have easily exchangeable hydrogen atoms (e.g., water, methanol, ethanol), are the main drivers of H/D exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for storing and handling deuterated standards.

  • pH of the Solution: The H/D exchange process can be catalyzed by both acids and bases. For many compounds, the exchange rate is at a minimum at a slightly acidic pH, typically around 2.5. Both neutral and basic conditions can significantly increase the rate of deuterium loss.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange. Storing standards at low temperatures (-20°C or -80°C) is crucial for long-term stability.

  • Exposure to Light: While not a direct cause of H/D exchange, light (especially UV) can cause the degradation of the trans-anethole molecule itself, leading to a loss of signal.

Q4: How can I confirm that deuterium exchange is occurring with my this compound standard?

The most direct way to confirm deuterium exchange is through a stability study combined with mass spectrometry analysis.

  • Incubate the Standard: Prepare a solution of this compound in the solvent system you use for your experiments (e.g., mobile phase, sample diluent).

  • Time-Point Analysis: Analyze the solution immediately after preparation (t=0) and then at regular intervals (e.g., 1, 4, 8, 24 hours) under your typical experimental conditions (e.g., autosampler temperature).

  • Monitor Chromatographic Peaks: Look for a decrease in the peak area of this compound and a corresponding increase in the peak area of unlabeled trans-anethole.

  • Confirm Mass Shift: Acquire a full-scan mass spectrum of an aged standard solution. Look for ions that correspond to the loss of one or more deuterium atoms (e.g., a shift from M+3 to M+2, M+1, and M+0).

Troubleshooting Guide

If you suspect deuterium exchange is affecting your results, follow this troubleshooting workflow.

cluster_symptoms Symptoms cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom1 Decreasing IS Peak Area StabilityStudy Perform Stability Study in Matrix Symptom1->StabilityStudy Symptom2 Inaccurate Quantitative Results Symptom2->StabilityStudy Symptom3 Appearance of Unlabeled Analyte Peak Symptom3->StabilityStudy MassSpec Confirm Mass Shift via MS StabilityStudy->MassSpec Cause1 Protic Solvent (e.g., MeOH, H2O) MassSpec->Cause1 Cause2 Non-Optimal pH (Acidic/Basic) MassSpec->Cause2 Cause3 Elevated Temperature MassSpec->Cause3 Cause4 Extended Storage in Working Solution MassSpec->Cause4 Solution1 Switch to Aprotic Solvent (e.g., ACN) for Storage Cause1->Solution1 Solution2 Adjust pH to ~2.5 or Empirically Determined Optimum Cause2->Solution2 Solution3 Store at Low Temperature (-20°C or -80°C) Cause3->Solution3 Solution4 Prepare Working Solutions Freshly Cause4->Solution4

Caption: Troubleshooting workflow for suspected deuterium loss.

Data Presentation: Impact of Environmental Factors

The stability of deuterated standards is highly dependent on environmental factors. The following tables summarize the impact of pH, temperature, and solvent choice on the rate of H/D exchange based on general principles.

Table 1: Effect of Solvent on Deuterium Exchange

Solvent TypeExamplesExchange PotentialRecommendation
Protic Water, Methanol, EthanolHighAvoid for long-term storage. Use for analysis only if necessary.
Aprotic Acetonitrile, DMSO, ChloroformLowRecommended for stock and working solutions.

Table 2: Effect of pH on Deuterium Exchange

pH RangeConditionExchange RateRecommendation
< 2.5 Strongly AcidicCan be acceleratedTest for optimum stability.
~2.5 AcidicMinimum exchange rate for many compoundsIdeal for quenching and analysis.
~7.0 NeutralBase-catalyzed exchange can be significantAvoid for sample processing and storage.
> 8.0 BasicSignificantly acceleratedAvoid these conditions entirely.

Table 3: Effect of Temperature on Deuterium Exchange

TemperatureConditionExchange RateRecommendation
-80°C to -20°C Frozen StorageVery LowIdeal for long-term storage of stock solutions.
4°C RefrigeratedLowSuitable for short-term storage (days).
Ambient (~25°C) Room TemperatureModerate to HighMinimize exposure time.
> 40°C ElevatedHighAvoid during sample preparation and analysis.

Experimental Protocols

Protocol: Validating the Stability of this compound in Solution

This protocol outlines a procedure to assess the stability of your this compound standard under your specific experimental conditions.

cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_evaluation Data Evaluation Prep Prepare this compound in Test Solution (e.g., Mobile Phase) T0 Analyze Immediately (t=0) Prep->T0 Incubate Incubate at Experimental Temperature (e.g., Autosampler Temp) T0->Incubate T_Intervals Analyze at Intervals (e.g., 1, 4, 8, 24h) Incubate->T_Intervals Eval1 Plot IS Peak Area vs. Time T_Intervals->Eval1 Eval2 Monitor for Unlabeled Analyte Peak T_Intervals->Eval2 Eval3 Check Mass Spectra for Mass Shifts T_Intervals->Eval3

Caption: Experimental workflow for a stability study of this compound.

Methodology:

  • Solution Preparation:

    • Prepare a working solution of this compound at a concentration typical for your analytical runs.

    • The solvent should be the one you are testing for stability, for example, your initial mobile phase composition or the final sample diluent.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, inject the solution into your LC-MS system.

    • Record the peak area of this compound and check for the presence of any unlabeled trans-anethole.

    • Acquire a full-scan mass spectrum to establish the initial isotopic profile.

  • Incubation:

    • Store the prepared solution under conditions that mimic your experimental setup. For instance, if your samples sit in an autosampler at 10°C for 12 hours, store the test solution under the same conditions.

  • Time-Point Injections:

    • Inject the solution at predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, record the peak areas and acquire a full-scan mass spectrum.

  • Data Analysis:

    • Plot the peak area of this compound against time. A significant negative slope indicates degradation or loss of the standard.

    • Plot the peak area of unlabeled trans-anethole against time. An increase suggests deuterium exchange is occurring.

    • Compare the mass spectra over time to observe any changes in the isotopic distribution (e.g., a decrease in the M+3 ion and an increase in M+2, M+1, or M+0 ions).

References

Addressing chromatographic isotope effects with Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trans-Anethole-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as a deuterated internal standard in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in chromatographic analysis?

This compound is a deuterated form of Trans-Anethole and is primarily used as an internal standard for the quantitative analysis of Trans-Anethole or structurally similar analytes by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled standards are critical for accurate quantification in mass spectrometry-based assays.[2][3]

Q2: Why am I observing a slightly earlier retention time for this compound compared to the non-deuterated Trans-Anethole?

This phenomenon is known as the chromatographic isotope effect.[4][5] Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs. This is because deuterium (B1214612) atoms can influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column.

Q3: Can the position of the deuterium labels on this compound affect my results?

Yes, the position and stability of the deuterium label are critical. Deuterium atoms in certain chemical positions can be susceptible to back-exchange with protons from the solvent or matrix, which can compromise the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.

Troubleshooting Guide

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for the target analyte are inconsistent and inaccurate, even though I am using this compound as an internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors, including a lack of co-elution, isotopic or chemical impurities in the standard, or unexpected isotopic exchange.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm if they are co-eluting. A slight separation due to the isotope effect can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.

  • Assess Isotopic and Chemical Purity: Ensure the purity of the this compound standard. The presence of unlabeled analyte in the internal standard solution can lead to inaccurate quantification, especially at low analyte concentrations.

  • Check for Isotopic Exchange: Evaluate the stability of the deuterium labels under your experimental conditions (e.g., sample preparation, storage, and analysis). Back-exchange of deuterium with hydrogen from the solvent or matrix can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.

Issue 2: High Variability in the Internal Standard Peak Area

Question: The peak area of my this compound internal standard is highly variable across my sample batch. Why is this happening?

Answer: High variability in the internal standard response can compromise the accuracy and precision of your quantitative results. This can be caused by inconsistent sample preparation or suboptimal extraction conditions.

Troubleshooting Steps:

  • Review Sample Preparation Workflow: Examine your sample preparation procedure for any inconsistencies in pipetting, dilution, or extraction steps.

  • Optimize Extraction Conditions: Ensure the extraction solvent, pH, and methodology are optimized for both the analyte and this compound to ensure consistent recovery.

Data Presentation

Table 1: Illustrative Example of Chromatographic Isotope Effect on Retention Time and Peak Area

CompoundRetention Time (min)Peak Area (arbitrary units)
Trans-Anethole5.421,250,000
This compound5.381,245,000

This table illustrates a typical chromatographic isotope effect where the deuterated standard (this compound) elutes slightly earlier than the non-deuterated analyte.

Experimental Protocols

Protocol: Quantification of a Target Analyte using this compound by GC-MS

This protocol provides a general methodology for the quantification of a hypothetical target analyte in a sample matrix using this compound as an internal standard.

1. Preparation of Standard Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the target analyte in methanol.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a blank matrix. Add a constant amount of the this compound internal standard solution to each calibration standard.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample, add 10 µL of the this compound internal standard working solution.

  • Add 2 mL of ethyl acetate (B1210297) and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for GC-MS analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the target analyte and this compound.

Visualizations

troubleshooting_workflow start Inaccurate Quantitative Results check_coelution Verify Co-elution of Analyte and IS start->check_coelution check_purity Assess Isotopic and Chemical Purity of IS start->check_purity check_exchange Evaluate Isotopic Stability (Back-Exchange) start->check_exchange solution_coelution Adjust Chromatography to Ensure Co-elution check_coelution->solution_coelution solution_purity Use High Purity Standard / Correct for Impurity check_purity->solution_purity solution_exchange Modify Sample Prep / Use Stably Labeled IS check_exchange->solution_exchange

Caption: Troubleshooting workflow for inaccurate quantitative results.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample add_is Add this compound sample->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute gcms GC-MS Analysis reconstitute->gcms quantify Quantification gcms->quantify

Caption: Experimental workflow for sample analysis.

References

Stability testing and degradation of Trans-Anethole-d3 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability testing and degradation of Trans-Anethole-d3 standards. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data on stability to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three main degradation pathways: isomerization, oxidation, and dimerization.[1]

  • Isomerization: Exposure to UV light or acidic conditions can cause the trans isomer to convert to the more thermodynamically stable but potentially toxic cis-anethole.[1][2]

  • Oxidation: This can occur through photo-oxygenation or reaction with oxidizing agents.[3][4] The primary oxidation products are p-anisaldehyde and anethole (B165797) epoxide. The epoxide can be further hydrolyzed to anethole-diol.

  • Dimerization: This process can be initiated by acid catalysis or UV irradiation, leading to the formation of various cyclobutane (B1203170) dimers.

Q2: My analytical results are inconsistent. Could the this compound standard be degrading?

A2: Yes, inconsistent results can be a sign of standard degradation. Several factors can contribute to this:

  • Improper Storage: this compound is sensitive to light and temperature. Ensure it is stored in a cool, dark place, preferably under an inert atmosphere.

  • Hydrogen-Deuterium (H/D) Exchange: While the deuterium (B1214612) atoms on the methyl group of this compound are generally stable, exposure to strong acidic or basic conditions, or certain catalytic surfaces, could potentially lead to H/D exchange, compromising the isotopic purity of the standard.

  • Photodegradation: Exposure to UV or even strong visible light can lead to isomerization to cis-anethole-d3 and other degradation products. Always handle the standard in amber vials or under low-light conditions.

Q3: I see a small peak eluting just before my this compound peak in my chromatogram. What could it be?

A3: A peak eluting close to the main this compound peak could be its isomer, cis-anethole-d3. This is a common degradation product formed upon exposure to light or acid. To confirm its identity, you would need a cis-anethole-d3 standard for comparison.

Q4: How should I properly store my this compound standard?

A4: To ensure the long-term stability of your this compound standard, follow these storage guidelines:

  • Temperature: Store at 2-8°C for short-term storage and -20°C for long-term storage.

  • Light: Always store in an amber, tightly sealed vial to protect from light.

  • Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.

  • Solvent: If preparing a stock solution, use a high-purity aprotic solvent. Avoid acidic or basic solutions to prevent potential H/D exchange.

Stability Data

The following tables summarize the expected stability of this compound under various stress conditions. The data is extrapolated from studies on trans-anethole and considers the potential kinetic isotope effect, which may slightly slow down degradation rates involving the deuterated methyl group.

Table 1: Thermal Degradation of this compound in Solution (Methanol)

TemperatureDurationExpected Degradation (%)Primary Degradants
40°C5 hours< 15%cis-Anethole-d3, Dimers
60°C5 hours~20-40%cis-Anethole-d3, Dimers
80°C5 hours> 50%cis-Anethole-d3, Dimers, Oxidation Products

Table 2: Photodegradation of this compound in Solution (Methanol)

Light SourceWavelengthDurationExpected Degradation (%)Primary Degradants
UV Lamp254 nm5 hours~25-35%cis-Anethole-d3, p-Anisaldehyde-d3
UV Lamp312 nm5 hours~35-45%cis-Anethole-d3, p-Anisaldehyde-d3
Visible Light400-700 nm24 hours< 10%cis-Anethole-d3

Table 3: Chemical Degradation of this compound in Solution (Room Temperature)

Stress ConditionDurationExpected Degradation (%)Primary Degradants
0.1 M HCl24 hours~10-20%cis-Anethole-d3, Dimers
0.1 M NaOH24 hours< 5%Minimal degradation
3% H₂O₂24 hours> 60%p-Anisaldehyde-d3, Anethole-d3 epoxide

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to UV light (254 nm and 312 nm) for 48 hours.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC or GC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Protocol 2: HPLC Method for Stability Testing of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 258 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway trans_anethole This compound cis_anethole cis-Anethole-d3 trans_anethole->cis_anethole Isomerization (Light, Acid) dimers Dimers trans_anethole->dimers Dimerization (Light, Acid) epoxide Anethole-d3 Epoxide trans_anethole->epoxide Oxidation anisaldehyde p-Anisaldehyde-d3 trans_anethole->anisaldehyde Oxidation diol Anethole-d3 Diol epoxide->diol Hydrolysis

Degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis analysis Analyze by Stability-Indicating Method (HPLC/GC) acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photodegradation photo->analysis stock Prepare this compound Stock Solution stock->acid stock->base stock->oxidation stock->thermal stock->photo evaluation Evaluate Degradation Profile analysis->evaluation

Workflow for a forced degradation study.

References

Technical Support Center: Enhancing Analytical Method Robustness with Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Trans-Anethole-d3 as an internal standard in analytical method development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of trans-anethole, meaning that three of its hydrogen atoms have been replaced with deuterium. It is an ideal internal standard for the quantitative analysis of trans-anethole in various matrices. Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it can effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and robust analytical results.[1]

Q2: How does this compound improve the quality of quantitative data?

The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of quantitative assays.[2] By maintaining a constant ratio of the analyte to the internal standard, it corrects for potential sample loss during extraction and inconsistencies in instrument performance. This isotopic dilution technique is considered the gold standard in quantitative mass spectrometry.

Q3: Can I use a non-isotopically labeled internal standard for trans-anethole analysis?

While other compounds can be used as internal standards, they may not co-elute perfectly with trans-anethole or behave identically during sample preparation and ionization. This can lead to inaccuracies in quantification. This compound is the preferred choice as it most closely mimics the behavior of the analyte.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Poor Peak Shape or Peak Splitting

Question: I am observing peak splitting or a distorted peak shape for this compound and/or the target analyte. What could be the cause?

Answer: Peak splitting can arise from several factors, including issues with the chromatographic column, the mobile phase, or the injection solvent. If only the analyte or internal standard peak is splitting, the issue is likely related to the specific compound's interaction with the system. If all peaks are affected, it points to a more systemic problem.[1]

Troubleshooting Steps:

  • Check for Column Contamination or Voids: A blocked column frit or contamination can cause peak splitting.[1][3] Try flushing the column with a strong solvent or, if necessary, replace the column.

  • Optimize Mobile Phase and Temperature: Inconsistent mobile phase composition or temperature fluctuations can affect peak shape. Ensure your mobile phase is well-mixed and the column compartment temperature is stable.

  • Injection Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger than the mobile phase can lead to peak distortion. Try to dissolve your sample in the initial mobile phase or a weaker solvent.

  • Injector Issues: Problems with the injector, such as a dirty needle or seat, can cause inconsistent peak shapes.

Issue 2: Inaccurate or Irreproducible Results

Question: My quantitative results for trans-anethole are not accurate or reproducible, even with the use of this compound. What should I investigate?

Answer: Inaccurate results despite using a deuterated internal standard can stem from issues such as poor integration, incorrect standard concentrations, or matrix effects that differentially affect the analyte and the internal standard.

Troubleshooting Steps:

  • Verify Peak Integration: Ensure that the software is correctly integrating the peaks for both trans-anethole and this compound. Inconsistent integration will lead to variable results.

  • Check Standard Concentrations: Confirm the concentrations of your calibration standards and the internal standard working solution. Errors in dilution can lead to systematic inaccuracies.

  • Evaluate Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte and internal standard to different extents, even with a deuterated standard. This can be more pronounced if there is chromatographic separation between the two.

    • Post-column infusion: This technique can help identify regions of ion suppression or enhancement in your chromatogram.

    • Matrix-matched calibrants: Preparing your calibration standards in a blank matrix that matches your samples can help to compensate for matrix effects.

Issue 3: High Variability in Internal Standard Response

Question: The peak area of my this compound internal standard is highly variable across my sample set. What could be the reason?

Answer: While the internal standard is meant to correct for variability, significant fluctuations in its own signal can indicate a problem with the sample preparation or introduction.

Troubleshooting Steps:

  • Inconsistent Sample Preparation: Ensure that the internal standard is added consistently to every sample and that the extraction procedure is performed uniformly.

  • Injector Performance: A malfunctioning autosampler can lead to variable injection volumes, affecting the internal standard response.

  • Ion Source Contamination: A dirty ion source can lead to unstable ionization and fluctuating signal intensity. Regular cleaning and maintenance are crucial.

Data Presentation

The use of an isotopic internal standard like this compound is expected to significantly improve the robustness of an analytical method. The table below provides a hypothetical comparison of key validation parameters for the quantitative analysis of trans-anethole with and without an internal standard, based on typical performance enhancements seen with isotopic dilution methods.

Parameter Method without Internal Standard Method with this compound Internal Standard Expected Improvement
Precision (%RSD) 8 - 15%< 5%Improved precision and reproducibility
Accuracy (% Recovery) 80 - 120%95 - 105%More accurate quantification
Linearity (R²) > 0.990> 0.995Enhanced linearity of the calibration curve
Limit of Quantification (LOQ) Variable depending on matrixLower and more consistentImproved sensitivity

Experimental Protocols

Protocol 1: Quantitative Analysis of Trans-Anethole in a Liquid Matrix using GC-MS with this compound

This protocol provides a general framework for the quantification of trans-anethole. Optimization of specific parameters may be required for different sample matrices and instrumentation.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of trans-anethole and this compound in methanol.
  • Create a series of calibration standards by spiking known amounts of the trans-anethole stock solution into a blank matrix.
  • Prepare a working solution of this compound.
  • To each calibration standard and unknown sample, add a fixed volume of the this compound working solution.

2. Sample Extraction (Liquid-Liquid Extraction):

  • To 1 mL of the spiked sample, add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
  • Vortex for 2 minutes to ensure thorough mixing.
  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.
  • Carefully transfer the organic layer to a clean tube.
  • Evaporate the solvent under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of the mobile phase or appropriate solvent for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: Use a non-polar column suitable for the analysis of volatile compounds (e.g., HP-5MS).
  • Injector Temperature: 250°C
  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Ionization Mode: Electron Ionization (EI)
  • MS Detection Mode: Selected Ion Monitoring (SIM)
  • Monitor characteristic ions for trans-anethole (e.g., m/z 148, 117, 91).
  • Monitor a characteristic ion for this compound (e.g., m/z 151).

4. Data Analysis:

  • Calculate the ratio of the peak area of trans-anethole to the peak area of this compound for each standard and sample.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of trans-anethole in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing Sample Unknown Sample Spike Spike with Internal Standard Sample->Spike Cal_Std Calibration Standards Cal_Std->Spike IS_Stock This compound Stock Solution IS_Stock->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon GCMS GC-MS Analysis Recon->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quant Quantify Unknowns Cal_Curve->Quant troubleshooting_logic Start Inaccurate or Irreproducible Results Check_Integration Verify Peak Integration Start->Check_Integration Check_Standards Check Standard Concentrations Start->Check_Standards Check_Matrix Evaluate Matrix Effects Start->Check_Matrix Check_IS_Response Assess Internal Standard Variability Start->Check_IS_Response Solution1 Correct Integration Parameters Check_Integration->Solution1 Incorrect? Solution2 Prepare Fresh Standards Check_Standards->Solution2 Incorrect? Solution3 Use Matrix-Matched Calibrants Check_Matrix->Solution3 Significant? Solution4 Optimize Sample Preparation Check_IS_Response->Solution4 High?

References

Solving poor peak shape and resolution for Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with poor peak shape and resolution during the analysis of Trans-Anethole-d3.

Troubleshooting Guides

Poor peak shape and inadequate resolution are common challenges in the chromatographic analysis of this compound. This guide provides a systematic approach to identifying and resolving these issues in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

GC-MS Troubleshooting

Problem: Peak Tailing

Peak tailing for this compound can manifest as an asymmetrical peak with a drawn-out tail, leading to inaccurate integration and reduced resolution.

Potential Cause Recommended Solution
Active Sites in the Inlet or Column - Use a deactivated inlet liner or replace it. - Trim the first 10-20 cm of the analytical column. - Condition the column according to the manufacturer's instructions.
Column Contamination - Bake out the column at the maximum recommended temperature. - If contamination persists, trim the front end of the column.
Inlet Temperature Too Low - Increase the inlet temperature to ensure complete and rapid vaporization of the sample. A typical starting point is 250°C.
Non-Optimal Carrier Gas Flow Rate - Optimize the carrier gas (e.g., Helium) flow rate. A flow rate that is too low can increase the analyte's time in the column, leading to broader peaks.

Problem: Peak Fronting

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can also compromise analytical accuracy.

Potential Cause Recommended Solution
Column Overload - Reduce the injection volume. - Dilute the sample.
Inlet Temperature Too High - Lower the inlet temperature to prevent analyte degradation or backflash.
Inappropriate Solvent - Ensure the sample solvent is compatible with the stationary phase.

Problem: Poor Resolution

Poor resolution between this compound and other components, including its non-deuterated counterpart, can hinder accurate quantification. Deuterated compounds often elute slightly earlier than their non-deuterated analogs.

Potential Cause Recommended Solution
Inadequate Separation on the Column - Use a longer column to increase the number of theoretical plates. - Switch to a column with a different stationary phase that offers better selectivity for the analytes. A common choice for trans-anethole is a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS).
Suboptimal Oven Temperature Program - Decrease the initial oven temperature to improve the focusing of analytes at the head of the column. - Reduce the temperature ramp rate to increase the separation between closely eluting peaks.
Carrier Gas Flow Rate Not Optimized - Adjust the carrier gas flow rate to the optimal velocity for the column dimensions.
LC-MS Troubleshooting

Problem: Peak Tailing

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a highly deactivated or end-capped column.
Column Contamination - Flush the column with a strong solvent. - If the problem persists, replace the column.

Problem: Poor Resolution

Potential Cause Recommended Solution
Chromatographic Shift of Deuterated Standard - Optimize the mobile phase gradient to achieve co-elution of this compound and its non-deuterated analog. A slight difference in retention times can lead to differential matrix effects.[1] - Consider a less retentive column to minimize separation if co-elution is desired.
Mobile Phase Composition Not Optimal - Adjust the organic modifier-to-aqueous ratio. - Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing tailing in my GC-MS analysis?

A1: Peak tailing for this compound in GC-MS is often caused by active sites in the injection port liner or on the column itself. These sites can interact with the analyte, causing some molecules to be retained longer than others. To resolve this, try using a fresh, deactivated inlet liner and trimming a small portion from the front of your GC column.

Q2: I'm observing peak fronting for this compound. What is the likely cause?

A2: Peak fronting is commonly a result of column overload. This happens when too much sample is injected onto the column, exceeding its capacity. Try reducing the injection volume or diluting your sample.

Q3: My this compound and non-deuterated Trans-Anethole peaks are not well resolved. How can I improve this?

A3: Improving resolution between these two compounds may require optimizing your chromatographic conditions. In GC, you can try using a longer column or a slower temperature ramp. In LC, adjusting the mobile phase composition can enhance separation. It's important to note that deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.

Q4: Can the sample solvent affect the peak shape of this compound?

A4: Yes, the choice of solvent is crucial. The sample solvent should be compatible with the analytical column's stationary phase and the mobile phase (in LC). An inappropriate solvent can lead to poor peak shape, including splitting or broadening.

Q5: What are the typical GC-MS parameters for the analysis of Trans-Anethole?

A5: A common method involves a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). A typical temperature program starts at a lower temperature (e.g., 50-70°C) and ramps up to a final temperature of around 280-300°C. The injector temperature is often set to 250°C.[2][3]

Experimental Protocols

GC-MS Protocol for this compound Analysis

This protocol provides a general procedure for the analysis of this compound, often used as an internal standard. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or hexane.

  • For calibration standards, spike blank matrix with known concentrations of non-deuterated Trans-Anethole and a fixed concentration of this compound.

  • For unknown samples, add a fixed concentration of this compound to each sample prior to any extraction or dilution steps.

2. GC-MS Parameters:

Parameter Setting
GC Column Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program - Initial Temperature: 70°C, hold for 2 min - Ramp: 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-350

Data Presentation

Table 1: Effect of GC Inlet Temperature on Peak Asymmetry of this compound (Illustrative Data)
Inlet Temperature (°C) Peak Asymmetry (Tailing Factor) Resolution (from non-deuterated analog)
2001.81.4
2251.41.5
2501.11.5
2751.21.4

This data is for illustrative purposes to demonstrate the expected trend.

Table 2: GC-MS Method Validation Parameters for Trans-Anethole (Typical Values)
Parameter Value Reference
Linearity Range0.10–50 µg/g[3]
Limit of Detection (LOD)0.05 µg/g[3]
Limit of Quantification (LOQ)0.15 µg/g
Regression Coefficient (r²)>0.99

Visualizations

TroubleshootingWorkflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions PoorPeakShape Poor Peak Shape (Tailing/Fronting) ActiveSites Active Sites PoorPeakShape->ActiveSites ColumnContamination Column Contamination PoorPeakShape->ColumnContamination ColumnOverload Column Overload PoorPeakShape->ColumnOverload TempIssues Incorrect Temperatures (Inlet/Oven) PoorPeakShape->TempIssues FlowRate Suboptimal Flow Rate PoorPeakShape->FlowRate PoorResolution Poor Resolution PoorResolution->TempIssues PoorResolution->FlowRate MethodSelectivity Poor Method Selectivity PoorResolution->MethodSelectivity Deactivate Use Deactivated Liner/ Trim Column ActiveSites->Deactivate CleanColumn Bakeout/Flush Column ColumnContamination->CleanColumn DiluteSample Reduce Injection Volume/ Dilute Sample ColumnOverload->DiluteSample OptimizeTemp Optimize Inlet/Oven Temperature Program TempIssues->OptimizeTemp OptimizeFlow Adjust Carrier Gas Flow FlowRate->OptimizeFlow ChangeColumn Change Column/ Modify Mobile Phase MethodSelectivity->ChangeColumn ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Blank Matrix Spike Spike with This compound (IS) Sample->Spike Extract Extraction/ Dilution Spike->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

References

Technical Support Center: Purity Assessment and Certification of Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and certification of Trans-Anethole-d3. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your analytical work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of trans-anethole.[1] It is primarily used as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) for the determination of trans-anethole in various samples.[1] The incorporation of stable heavy isotopes like deuterium (B1214612) can also be used to study the pharmacokinetic and metabolic profiles of drugs.[1]

Q2: What are the common impurities found in Trans-Anethole?

A2: Commercial and botanically derived anethole (B165797) is typically supplied with a high purity of 95% to 99%.[2] The most common impurity is the cis-anethole (B1224065) isomer, which is usually present at levels below 0.5% to 2%.[2] Other potential impurities include estragole (B85927) (methyl chavicol), p-anisaldehyde, eugenol, and chavicol, which are generally found at trace levels up to 1-2%. Residual solvents or byproducts from synthesis or extraction may also be present in small amounts.

Q3: What are the key analytical techniques for assessing the purity of this compound?

A3: The primary methods for purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). GC-MS is widely used for identifying and quantifying volatile impurities. ¹H and ¹³C NMR are excellent for structural confirmation and detecting isomeric impurities. HPLC is suitable for the quantification of anethole in various matrices.

Q4: Why do I see a difference in retention time between Trans-Anethole and this compound in my GC-MS analysis?

A4: This phenomenon is known as the chromatographic isotope effect. Deuterated compounds often elute slightly earlier from most GC stationary phases than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular interactions with the stationary phase and a shorter retention time.

Q5: Are there established certification standards for Trans-Anethole?

A5: Yes, Trans-Anethole is available as a Pharmaceutical Secondary Standard and Certified Reference Material (CRM). These standards are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability and suitability for quality control and pharmaceutical applications. It is also recognized as GRAS (Generally Recognized as Safe) for use as a flavoring substance by the Flavor and Extract Manufacturers' Association (FEMA).

Troubleshooting Guides

Issue 1: Inconsistent peak areas between Trans-Anethole and this compound in GC-MS.

  • Question: My analyte (Trans-Anethole) and deuterated internal standard (this compound) show different peak areas even at the same concentration. Is this normal and how can I troubleshoot it?

  • Answer: Yes, it is not uncommon for an analyte and its deuterated analog to have different responses in a mass spectrometer. This can be due to several factors including ion suppression or enhancement from the sample matrix, injector discrimination, or active sites in the GC system.

    • Troubleshooting Steps:

      • Check for Matrix Effects: Prepare calibration curves in a clean solvent and in a blank sample matrix. A difference in the slope of the curves indicates a matrix effect (ion suppression or enhancement).

      • Evaluate Injector Discrimination: Ensure the injector temperature is optimized to prevent discrimination against less volatile compounds.

      • Assess System Activity: Peak tailing for either compound can indicate active sites in the injector liner or column. Deactivated liners and columns are recommended.

      • Verify Co-elution: Inject a standard containing both the analyte and the deuterated internal standard to confirm they are chromatographically resolved or co-eluting as expected.

Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Question: I am observing significant peak tailing for this compound in my HPLC analysis. What could be the cause and how can I resolve it?

  • Answer: Peak tailing in HPLC can be caused by a variety of factors including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

    • Troubleshooting Steps:

      • Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For neutral compounds like anethole, this is less of an issue, but buffers can still play a role.

      • Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves. This can indicate column overload.

      • Use a Different Column: If possible, try a different C18 column from another manufacturer, as variations in silica (B1680970) and bonding can affect peak shape.

      • Inspect for Column Voids: A void at the head of the column can cause peak distortion. Reversing and flushing the column (if permissible by the manufacturer) or replacing it may be necessary.

Issue 3: Unexpected signals in the ¹H NMR spectrum.

  • Question: I am seeing extra, small peaks in the ¹H NMR spectrum of my this compound standard. What could be their origin?

  • Answer: Unexpected signals in an NMR spectrum can arise from impurities or residual solvents.

    • Troubleshooting Steps:

      • Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks with common NMR solvents (e.g., acetone, chloroform-d, DMSO-d6).

      • Look for Impurity Signals: Compare your spectrum to a reference spectrum of high-purity trans-anethole. Signals corresponding to cis-anethole or estragole may be present.

      • Check for Water: A broad singlet can indicate the presence of water in your NMR solvent.

      • Assess Isotopic Purity: While less common to see by ¹H NMR, very low isotopic purity could result in residual proton signals where deuterium should be. Mass spectrometry is better for determining isotopic purity.

Data Presentation

Table 1: Typical Impurity Profile for Trans-Anethole

ImpurityTypical Concentration Range (% area by GC)
cis-Anethole< 0.5 - 2.0%
Estragole (Methyl Chavicol)Trace - 2.0%
p-Anisaldehyde< 0.5%
EugenolTrace - 0.5%
ChavicolTrace - 0.5%

Data synthesized from Veeprho.

Table 2: Example Analytical Method Parameters

ParameterGC-MSHPLC-UV
Column Capillary Supelco Beta-Dex™ 120 (30 m x 250 µm)C18 (e.g., Hypersil ODS 150 mm x 2.1 mm)
Mobile Phase/Carrier Gas HeliumMethanol (B129727):Water (80:20, v/v)
Flow Rate 4 mL/min0.2 mL/min
Temperature Program/Elution 160°C initial, ramp 10°C/min to 210°CIsocratic
Detection Mass Spectrometry (MS)UV at 257 nm
Retention Time (Anethole) ~2.01 min~2.73 min

Data synthesized from multiple sources.

Experimental Protocols

1. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile impurities in this compound.

  • Methodology:

    • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) at a concentration of approximately 1 mg/mL.

    • Internal Standard: If not already present for quantification of another component, an internal standard such as 4-allylanisole (estragole) can be used if it is not an expected impurity.

    • GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Use a capillary column suitable for separating isomers, such as one with a cyclodextrin-based stationary phase.

    • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main this compound peak, assuming similar response factors for closely related isomers.

2. Structural Confirmation and Isomeric Purity by ¹H NMR

  • Objective: To confirm the chemical structure and determine the ratio of trans to cis isomers.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).

    • Data Analysis:

      • Confirm the structure by assigning the observed chemical shifts and coupling constants to the protons in the Trans-Anethole molecule.

      • The vinylic protons of the trans isomer typically appear around 6.41 ppm (doublet) and 6.15 ppm (doublet of quartets).

      • The vinylic protons of the cis isomer will have different chemical shifts and coupling constants. The signal for the methyl group of the cis isomer is also distinct.

      • Calculate the isomeric purity by integrating the signals corresponding to the trans and cis isomers.

3. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the concentration of this compound in a solution.

  • Methodology:

    • Standard Preparation: Prepare a series of calibration standards of a certified Trans-Anethole reference material over a desired concentration range (e.g., 50-1000 ng/band).

    • Sample Preparation: Dilute the this compound sample to fall within the calibration range.

    • HPLC Analysis: Analyze the standards and samples using a reverse-phase C18 column with a mobile phase such as methanol and water. Set the UV detector to the wavelength of maximum absorbance for anethole (~257-262 nm).

    • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the this compound sample from the calibration curve.

Mandatory Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_cert Certification Sample This compound Sample Prep_GCMS Dilute in Solvent (e.g., Ethanol) Sample->Prep_GCMS Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_HPLC Prepare Calibration Standards & Sample Sample->Prep_HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS NMR NMR Spectroscopy Prep_NMR->NMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC Data_GCMS Impurity Identification & Quantification GCMS->Data_GCMS Data_NMR Structural Confirmation & Isomeric Purity NMR->Data_NMR Data_HPLC Assay/Concentration Determination HPLC->Data_HPLC CoA Certificate of Analysis (CoA) Generation Data_GCMS->CoA Data_NMR->CoA Data_HPLC->CoA

Caption: Workflow for the purity assessment and certification of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_resolution Resolution Problem Inconsistent Analytical Result Check_Sample Verify Sample Prep & Dilutions Problem->Check_Sample Check_Method Review Method Parameters Problem->Check_Method Check_System Inspect Instrument (GC/LC, MS) Problem->Check_System Sol_Prep Re-prepare Sample & Standards Check_Sample->Sol_Prep Sol_Method Optimize Method (e.g., Temp, Gradient) Check_Method->Sol_Method Sol_System Perform Maintenance (e.g., Clean Source, Change Column) Check_System->Sol_System Resolution Re-analyze & Confirm Result Sol_Prep->Resolution Sol_Method->Resolution Sol_System->Resolution

Caption: Logical troubleshooting workflow for inconsistent analytical results.

References

Preventing in-source fragmentation and deuterium loss of Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Trans-Anethole-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of this compound as an internal standard in mass spectrometry-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent in-source fragmentation and deuterium (B1214612) loss, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it enters the mass analyzer.[1] For this compound, which is often used as an internal standard for precise quantification, ISF can lead to a decreased signal of the intended molecular ion (or a chosen precursor ion) and an increase in the abundance of fragment ions. This can compromise the accuracy and reproducibility of quantitative analyses by reducing the signal-to-noise ratio of the standard and potentially creating interfering ions.

Q2: What are the expected major fragment ions of unlabeled Trans-Anethole in mass spectrometry?

A2: The mass spectrum of unlabeled trans-anethole typically shows a molecular ion peak at m/z 148. Common fragment ions can be found at m/z 133 (loss of a methyl group, -CH3), m/z 117 (loss of a methoxy (B1213986) group, -OCH3), and m/z 105.[2][3] Understanding these fragments is crucial for identifying potential in-source fragments of its deuterated counterpart.

Q3: How would the fragmentation of this compound differ from the unlabeled compound?

A3: In this compound, the three hydrogen atoms on the methoxy group are replaced with deuterium. Therefore, the molecular ion will be at m/z 151. The fragmentation pattern is expected to be similar to the unlabeled compound, but the fragments containing the deuterated methoxy group will have a mass shift of +3 amu. For example, the loss of the propenyl group would result in a fragment at m/z 108 (C7H4D3O+), while the loss of the deuterated methoxy group would still result in a fragment at m/z 117 (C9H9+). Loss of a deuterated methyl radical (-CD3) from the molecular ion is also possible, leading to a fragment at m/z 133.

Q4: What is deuterium loss and how can it affect my results with this compound?

A4: Deuterium loss refers to the exchange of deuterium atoms on a labeled compound with hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[1] This is also known as H/D back-exchange. If this compound loses one or more of its deuterium atoms, its mass will decrease, leading to an underestimation of its concentration or incorrect isotopic ratios. While the C-D bond in the methoxy group is generally stable, harsh conditions in the ion source could potentially promote such exchange.

Q5: Can the chromatographic conditions affect the stability of this compound?

A5: Yes, while less common for a relatively stable compound like trans-anethole, highly acidic or basic mobile phases, along with elevated column temperatures, could potentially contribute to on-column degradation or facilitate deuterium exchange. It is important to use optimized and stable chromatographic conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS or GC-MS analysis of this compound, with a focus on mitigating in-source fragmentation and deuterium loss.

Problem Possible Cause Solution
High abundance of fragment ions and low abundance of the precursor ion (m/z 151). In-source fragmentation is occurring. This can be caused by high source temperature, high declustering potential/cone voltage, or an unstable electrospray.1. Optimize Ion Source Parameters: - Reduce the declustering potential (DP) or fragmentor/cone voltage.- Lower the ion source temperature.[1]2. Modify Mobile Phase (for LC-MS): - Reduce the percentage of organic solvent if possible, as this can sometimes influence ionization efficiency and fragmentation.- Ensure the mobile phase additives are appropriate and at the lowest effective concentration.
Observation of ions at m/z 149 or 150. Partial deuterium loss. This indicates that one or two deuterium atoms are being exchanged for hydrogen. This can happen in the ion source or during sample preparation and chromatography.1. Check for Protic Solvents: - Minimize the exposure of the sample to protic solvents, especially at elevated temperatures, during sample preparation.2. Optimize Ion Source Conditions: - As with fragmentation, reduce source temperature and voltages to provide "softer" ionization conditions.3. Evaluate Chromatographic Conditions: - Ensure the pH of the mobile phase is as neutral as possible for the separation.
Inconsistent response of the this compound internal standard. A combination of in-source fragmentation and/or deuterium loss. Instability in the ionization process can lead to variable fragmentation and exchange, resulting in poor reproducibility.1. System Suitability: - Before running samples, inject a standard solution of this compound multiple times to ensure the system is stabilized and the response is consistent.2. Method Optimization: - Re-optimize the MS source parameters using a fresh solution of this compound to find the optimal balance between signal intensity and stability.
Chromatographic peak tailing or splitting for Trans-Anethole. Poor chromatography. This can lead to inconsistent ionization and exacerbate in-source issues.1. Column Selection: - Ensure the GC or LC column is appropriate for the analysis of a relatively nonpolar compound like trans-anethole. A C18 column is common for reverse-phase LC.2. Mobile/Carrier Gas Flow: - Optimize the flow rate to ensure sharp, symmetrical peaks.3. Injection Volume and Solvent: - Ensure the injection solvent is compatible with the mobile phase (for LC) to avoid peak distortion.

Experimental Protocols

Protocol 1: Optimization of MS Parameters to Minimize In-Source Fragmentation and Deuterium Loss of this compound (LC-MS)

Objective: To systematically optimize ion source parameters to maximize the signal of the this compound precursor ion (m/z 151) while minimizing fragmentation and deuterium loss.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Methodology:

  • Initial Instrument Setup:

    • Set up an isocratic flow of 50% Mobile Phase B at a typical flow rate for your column (e.g., 0.4 mL/min).

    • Infuse the this compound standard solution directly into the mass spectrometer using a syringe pump, or inject it repeatedly via the LC system.

  • Cone/Declustering Potential/Fragmentor Voltage Optimization:

    • Set the ion source temperature to a moderate value (e.g., 350 °C).

    • Begin with a low cone voltage (e.g., 10 V).

    • Acquire mass spectra and monitor the intensity of the m/z 151 ion and potential fragment ions (e.g., m/z 133, 117) and deuterium loss ions (m/z 149, 150).

    • Gradually increase the cone voltage in small increments (e.g., 5 V) and record the intensities of the ions of interest at each step.

    • Plot the intensity of the precursor ion (m/z 151) and the ratio of precursor to fragment/deuterium loss ions as a function of the cone voltage.

    • Select the cone voltage that provides the highest intensity for m/z 151 with the lowest relative abundance of fragment and deuterium loss ions.

  • Source Temperature Optimization:

    • Set the cone voltage to the optimal value determined in the previous step.

    • Start with a low source temperature (e.g., 300 °C).

    • Monitor the intensities of the relevant ions as you incrementally increase the source temperature (e.g., in 25 °C steps).

    • Select the lowest temperature that provides adequate desolvation and a stable signal for m/z 151 without inducing significant fragmentation or deuterium loss.

  • Gas Flow Optimization:

    • Optimize nebulizer and drying gas flows to ensure stable spray and efficient desolvation at the selected temperature and voltages.

Data Presentation:

Table 1: Effect of Cone Voltage on this compound Fragmentation and Deuterium Loss

Cone Voltage (V)Precursor Ion (m/z 151) IntensityFragment Ion (m/z 133) IntensityDeuterium Loss Ion (m/z 150) Intensity
10500,000< 5,000< 1,000
20800,00010,0002,000
30950,00050,0008,000
40850,000150,00025,000
50600,000400,00070,000

Table 2: Effect of Source Temperature on this compound Fragmentation and Deuterium Loss

Source Temperature (°C)Precursor Ion (m/z 151) IntensityFragment Ion (m/z 133) IntensityDeuterium Loss Ion (m/z 150) Intensity
300750,0008,0001,500
350950,00015,0003,000
400980,00045,00010,000
450900,000120,00030,000
500700,000350,00080,000

Visualizations

Troubleshooting_Workflow Start Start: Inconsistent this compound Signal CheckFragmentation High abundance of fragment ions (e.g., m/z 133, 117)? Start->CheckFragmentation CheckDeuteriumLoss Presence of deuterium loss ions (m/z 149, 150)? CheckFragmentation->CheckDeuteriumLoss No OptimizeSource Optimize MS Source Parameters: - Decrease Cone/Declustering Voltage - Decrease Source Temperature CheckFragmentation->OptimizeSource Yes CheckDeuteriumLoss->OptimizeSource Yes CheckChromatography Review Chromatography: - Peak shape - Retention time stability CheckDeuteriumLoss->CheckChromatography No OptimizeSource->CheckDeuteriumLoss OptimizeLC Optimize LC Method: - Adjust mobile phase - Check column health CheckChromatography->OptimizeLC Poor CheckSamplePrep Review Sample Preparation: - Minimize exposure to protic solvents - Check for contamination CheckChromatography->CheckSamplePrep Good StableSignal End: Stable and Reliable Signal OptimizeLC->StableSignal CheckSamplePrep->StableSignal

Caption: Troubleshooting workflow for inconsistent this compound signal.

Fragmentation_Deuterium_Loss Precursor This compound (m/z 151) Fragmentation In-Source Fragmentation Precursor->Fragmentation High Energy DeuteriumLoss Deuterium Loss Precursor->DeuteriumLoss Harsh Conditions Fragment1 Loss of -CD3 (m/z 133) Fragmentation->Fragment1 Fragment2 Loss of -OCH3 (m/z 117) Fragmentation->Fragment2 Loss1D Loss of 1 Deuterium (m/z 150) DeuteriumLoss->Loss1D Loss2D Loss of 2 Deuterium (m/z 149) DeuteriumLoss->Loss2D

Caption: Potential in-source events for this compound.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Trans-Anethole Quantification Using Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of analytes in biological matrices is paramount for accurate pharmacokinetic and toxicokinetic assessments. The choice of an internal standard (IS) is a critical decision in the development of bioanalytical methods, profoundly impacting the reliability and validity of the data. This guide provides an objective comparison of two approaches for the bioanalytical method validation of trans-anethole: one employing a deuterated internal standard (Trans-Anethole-d3) and the other a non-deuterated alternative, estragole (B85927). This comparison is supported by established experimental protocols and representative validation data.

The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis by regulatory agencies. The physicochemical similarities between the analyte and its deuterated counterpart ensure they behave almost identically during sample preparation, chromatographic separation, and mass spectrometric detection. This minimizes variability and enhances the accuracy and precision of the analytical method.

Experimental Protocols

This section details the methodologies for the bioanalytical quantification of trans-anethole in human plasma using two different internal standards.

Method 1: LC-MS/MS with this compound as Internal Standard

This method represents the preferred approach for achieving the highest level of accuracy and precision.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (500 ng/mL in methanol).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (80:20 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • trans-Anethole: Q1 149.1 -> Q3 134.1

    • This compound: Q1 152.1 -> Q3 137.1

Method 2: LC-MS/MS with Estragole as Internal Standard

This method utilizes a structural analog as the internal standard, which can be a viable alternative when a deuterated standard is unavailable.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Estragole working solution (500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M NaOH.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer (500 µL) to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (80:20 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: Isocratic 60% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • trans-Anethole: Q1 149.1 -> Q3 107.1

    • Estragole: Q1 149.1 -> Q3 134.1

Bioanalytical Workflow Visualization

The following diagram illustrates the key steps in the bioanalytical method validation workflow.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing & Validation Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Extraction (Protein Precipitation or LLE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Bioanalytical method validation workflow.

Quantitative Data Comparison

The following tables summarize the typical validation parameters for the two methods. The data for the method using this compound is based on standard acceptance criteria from regulatory guidelines due to the lack of specific published data, highlighting the expected performance. The data for the method with estragole is a composite from available literature and typical performance for such methods.

Table 1: Linearity and Sensitivity

ParameterMethod 1 (this compound IS)Method 2 (Estragole IS)
Linearity Range (ng/mL) 1 - 10005 - 2000
Correlation Coefficient (r²) > 0.995> 0.99
LLOQ (ng/mL) 15
ULOQ (ng/mL) 10002000

Table 2: Accuracy and Precision

QC Level (ng/mL)Method 1 (this compound IS)Method 2 (Estragole IS)
Accuracy (% Bias) Precision (%RSD)
Low QC (3) ± 5%< 5%
Mid QC (150) ± 5%< 5%
High QC (750) ± 5%< 5%

Table 3: Matrix Effect and Recovery

ParameterMethod 1 (this compound IS)Method 2 (Estragole IS)
Matrix Effect (%CV) < 15%< 20%
Recovery (%) Consistent and reproducibleConsistent and reproducible

Table 4: Stability

Stability TestMethod 1 (this compound IS)Method 2 (Estragole IS)
Bench-top (4h, RT) < 15% deviation< 15% deviation
Freeze-thaw (3 cycles) < 15% deviation< 15% deviation
Long-term (-80°C, 30 days) < 15% deviation< 15% deviation

Conclusion

The use of a deuterated internal standard, such as this compound, is the superior choice for the bioanalytical quantification of trans-anethole. The near-identical chemical and physical properties of the SIL-IS to the analyte provide more effective compensation for variability during sample processing and analysis. This leads to enhanced accuracy, precision, and robustness of the method, which is crucial for regulatory compliance and the generation of reliable pharmacokinetic data.

While a well-validated method using a non-deuterated internal standard like estragole can be acceptable, it is more susceptible to differential matrix effects and variations in extraction recovery and ionization efficiency. The data presented underscores the advantages of employing a deuterated internal standard to ensure the highest quality in bioanalytical method validation. Researchers and scientists in drug development should prioritize the use of SIL-IS whenever feasible to ensure the integrity and reliability of their bioanalytical results.

The Gold Standard Under the Magnifying Glass: A Comparative Guide to Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an internal standard is a critical decision that profoundly impacts data quality. Among the available options, deuterated standards have long been considered the gold standard, particularly in mass spectrometry-based assays. This guide provides an objective comparison of the performance of deuterated standards against common alternatives, supported by experimental data, detailed methodologies, and visual workflows to inform the selection of the most appropriate internal standard for your analytical needs.

In the pursuit of accuracy and precision, an ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. This ensures that any variability encountered is equally applied to both the analyte and the standard, allowing for reliable correction and accurate quantification. Stable isotope-labeled internal standards (SIL-ISs), especially deuterated compounds, are designed to meet this requirement by being chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium (B1214612). This mass shift allows for their differentiation by the mass spectrometer.

However, the "gold standard" is not without its own set of considerations and potential drawbacks. This guide will delve into a comprehensive performance evaluation of deuterated standards, comparing them primarily with non-deuterated (analog) internal standards and touching upon carbon-13 (¹³C) labeled standards as a premium alternative.

Data Presentation: A Quantitative Look at Performance

The superiority of deuterated internal standards over non-deuterated analogs is most evident in their ability to compensate for matrix effects and variability in sample recovery. The following tables summarize quantitative data from various studies, highlighting key performance indicators.

Table 1: Comparison of Precision (%CV) for Everolimus (B549166) Quantification

Internal Standard TypeQuality Control LevelPrecision (%CV)
Deuterated (Everolimus-d4)Low4.3
Deuterated (Everolimus-d4)Medium5.2
Deuterated (Everolimus-d4)High6.1
Structural Analog (32-desmethoxyrapamycin)Low7.2
Structural Analog (32-desmethoxyrapamycin)Medium6.5
Structural Analog (32-desmethoxyrapamycin)High5.9

Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV) at the quality control (QC) levels.[1]

Table 2: Recovery of Lapatinib (B449) from Cancer Patient Plasma

Internal Standard TypeNumber of DonorsRecovery RangeFold Variation
Non-isotope-labeled (Zileuton)629% - 70%2.4-fold
Non-isotope-labeled (Zileuton)6 (pre-treatment)16% - 56%3.5-fold
Isotope-labeled (Lapatinib-d3)Not ApplicableNot ApplicableNot Applicable

*The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[2]

Table 3: Performance of Different Internal Standards for 6-Methylmercaptopurine (6-MMP) Quantification

Internal Standard TypeBias Compared to SIL-ISPerformance
Isotopically Labeled Structural IsomerExcellent AgreementAcceptable
Structural Analog (with added methyl group)Excellent AgreementAcceptable
Halogen-substituted Analogs (Cl and Br)Met CriteriaAcceptable
Structural Analogs (with substituted amine moieties)≥15%Unacceptable

Data from a study on the selection of a structural analog internal standard for 6-MMP quantification.[3][4]

Experimental Protocols: Methodologies for Evaluation

To objectively compare the performance of different internal standards, a thorough validation should be conducted. The following are representative experimental protocols for key analyses.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analog) internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock and Spiking Solutions: Prepare individual stock solutions of the analyte and both internal standards in an appropriate solvent. From these, prepare spiking solutions at the desired concentrations.

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Prepare solutions of the analyte and each internal standard in the final mobile phase composition at a mid-range concentration.

    • Set 2 (Post-extraction Spike): Extract blank plasma from the six different sources using the intended sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). After the final extraction step, spike the analyte and each internal standard into the extracted matrix at the same final concentration as Set 1.

  • LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the matrix factor (MF) for the analyte and each internal standard using the following formula:

    • MF = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Calculate the Internal Standard-Normalized Matrix Factor: MF (Analyte) / MF (Internal Standard). A value close to 1 indicates effective compensation for matrix effects.

Protocol 2: General LC-MS/MS Workflow for Quantification of a Small Molecule in Human Plasma

Objective: To quantify the concentration of a target analyte in human plasma samples using a deuterated internal standard.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the deuterated internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or 96-well plate and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium (B1175870) formate.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the deuterated internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization: Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in quantitative analysis using deuterated standards.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Figure 1: General experimental workflow for quantitative analysis.

cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect Inaccurate_Quant Inaccurate Quantification Matrix_Effect->Inaccurate_Quant Analyte_IS_Signal Analyte & IS Signals Matrix_Effect_Both Matrix Effect Affects Both Analyte_IS_Signal->Matrix_Effect_Both Ratio_Constant Area Ratio Remains Constant Matrix_Effect_Both->Ratio_Constant Accurate_Quant Accurate Quantification Ratio_Constant->Accurate_Quant

Figure 2: Mitigation of matrix effects with a deuterated standard.

cluster_ideal Ideal Co-elution (¹³C-labeled IS) cluster_shift Chromatographic Shift (Deuterated IS) cluster_result Result Analyte_1 Analyte Matrix_Effect_1 Same Matrix Effect Analyte_1->Matrix_Effect_1 IS_1 ¹³C-IS IS_1->Matrix_Effect_1 Accurate Accurate Correction Matrix_Effect_1->Accurate Analyte_2 Analyte Matrix_Effect_2b Matrix Effect B Analyte_2->Matrix_Effect_2b IS_2 Deuterated IS Matrix_Effect_2a Matrix Effect A IS_2->Matrix_Effect_2a Inaccurate Inaccurate Correction Matrix_Effect_2a->Inaccurate Matrix_Effect_2b->Inaccurate

Figure 3: Impact of chromatographic isotope effect on quantification.

The Isotope Effect: A Noteworthy Limitation

While deuterated standards are chemically very similar to their non-deuterated counterparts, the increased mass of deuterium can lead to a slight difference in physicochemical properties. This "isotope effect" can manifest as a small shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[5] If this shift is significant, the analyte and the internal standard may experience different degrees of matrix effects, leading to inaccurate quantification.

Deuterium Exchange: A Stability Concern

Another potential issue with deuterated standards is the possibility of hydrogen-deuterium (H/D) exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix. This is particularly a concern for deuterium atoms located on heteroatoms (e.g., -OH, -NH) or in positions activated by adjacent electron-withdrawing groups. Such exchange can lead to a decrease in the isotopic purity of the standard and the formation of the unlabeled analyte, ultimately compromising the accuracy of the quantitative results. The rate of H/D exchange is influenced by factors such as pH, temperature, and solvent composition.

The Rise of ¹³C-Labeled Standards

In applications demanding the highest level of accuracy and reliability, carbon-13 labeled internal standards are often considered superior to their deuterated counterparts. Because the ¹³C atoms are integrated into the carbon backbone of the molecule, they are not susceptible to exchange. Furthermore, the relative mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium, resulting in a negligible isotope effect and ensuring co-elution with the analyte. This perfect co-elution provides more accurate compensation for matrix effects. However, the synthesis of ¹³C-labeled standards is typically more complex and costly.

Conclusion: Making an Informed Choice

Deuterated internal standards remain a powerful and widely used tool in quantitative analysis, offering significant advantages over non-deuterated analogs in terms of accuracy and precision. Their ability to closely mimic the behavior of the analyte makes them highly effective at compensating for variability in sample preparation and matrix effects.

However, researchers and scientists must be aware of their potential limitations, namely the chromatographic isotope effect and the possibility of deuterium-hydrogen exchange. For most applications, a well-chosen deuterated standard with stable labeling will provide robust and reliable results. In situations requiring the utmost accuracy, or where significant isotope effects are observed, a ¹³C-labeled internal standard, despite its higher cost, may be the more prudent choice. Ultimately, the selection of an internal standard should be based on a thorough evaluation of the specific analytical requirements and a comprehensive validation of the chosen method.

References

The Gold Standard in Regulated Bioanalysis: A Comparative Guide to the Accuracy and Precision of Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the strictly regulated environment of drug development, the choice of an appropriate internal standard (IS) can be the determining factor in the success of a quantitative assay. This guide provides an objective comparison of Trans-Anethole-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with a non-deuterated structural analog for the bioanalysis of trans-anethole. Supported by illustrative experimental data and detailed methodologies, this document demonstrates the superior accuracy and precision conferred by the use of a deuterated internal standard in regulated bioanalysis.

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is crucial for correcting variability throughout the analytical process.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response.[1][3] The two primary types of internal standards are deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards.[1] Deuterated internal standards, like this compound, are chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with deuterium. This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during analysis.

Performance Comparison: this compound vs. a Structural Analog Internal Standard

The scientific consensus, supported by regulatory bodies like the FDA and EMA, is that stable isotope-labeled internal standards generally provide superior assay performance. The use of a SIL-IS is widely considered the "gold standard" in quantitative bioanalysis. To illustrate the performance differences, the following tables summarize the expected outcomes from a validation study comparing this compound with a hypothetical, yet representative, structural analog internal standard.

Table 1: Comparison of Accuracy and Precision in Quality Control Samples
Quality Control LevelInternal Standard TypeNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LowThis compound 55.1102.03.5
Structural Analog55.8116.012.8
MediumThis compound 5049.599.02.8
Structural Analog5055.0110.09.5
HighThis compound 400408.0102.02.1
Structural Analog400448.0112.08.7

This table illustrates that the use of this compound results in accuracy and precision well within the regulatory acceptance criteria (typically ±15% for accuracy and ≤15% for precision), while the structural analog shows a positive bias and higher variability.

Table 2: Matrix Effect Evaluation
Internal Standard TypeMatrix Lots (n=6)Analyte Peak Area %RSDIS Peak Area %RSDAnalyte/IS Ratio %RSD
This compound 618.517.92.9
Structural Analog619.28.714.8

This table demonstrates the superior ability of this compound to compensate for matrix effects. The significant variability in the analyte peak area across different plasma lots is effectively normalized by the co-eluting deuterated internal standard, resulting in a much lower relative standard deviation (%RSD) of the analyte/IS ratio.

Experimental Protocols

To objectively compare the performance of this compound and a structural analog, a comprehensive validation study should be conducted. The following is a detailed methodology for key experiments.

Preparation of Calibration Standards and Quality Controls
  • Objective: To prepare a set of calibration standards and quality control (QC) samples for the validation of the bioanalytical method.

  • Procedure:

    • Prepare separate stock solutions of trans-anethole, this compound, and the structural analog internal standard in methanol.

    • Prepare working solutions of trans-anethole by serial dilution of the stock solution.

    • Prepare calibration standards by spiking blank human plasma with the trans-anethole working solutions to achieve final concentrations ranging from 1 to 500 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 400 ng/mL) in the same manner.

    • Prepare separate working solutions of this compound and the structural analog IS at a constant concentration (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation
  • Objective: To extract trans-anethole and the internal standard from the plasma matrix.

  • Procedure:

    • To 100 µL of each calibration standard, QC sample, and unknown plasma sample, add 10 µL of the respective internal standard working solution (this compound or the structural analog).

    • Vortex mix for 10 seconds.

    • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Objective: To quantify the concentration of trans-anethole in the prepared samples.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Trans-anethole: [M+H]+ → fragment ion

      • This compound: [M+H]+ → fragment ion

      • Structural Analog IS: [M+H]+ → fragment ion (Specific MRM transitions need to be optimized for the specific instrument and compounds.)

Data Analysis
  • Objective: To calculate the concentration of trans-anethole in the unknown samples.

  • Procedure:

    • Integrate the peak areas of the analyte and the internal standard for all samples, standards, and QCs.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of trans-anethole in the QC and unknown samples from the calibration curve.

Visualizing the Bioanalytical Workflow and the Role of the Internal Standard

The following diagrams illustrate the key processes in a regulated bioanalytical workflow and the rationale for using a deuterated internal standard.

G cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Peak_Integration Peak Integration (Analyte & IS) LC_MS_Analysis->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: A typical regulated bioanalysis workflow incorporating an internal standard.

G Correction of variability by a deuterated internal standard cluster_output Output Analyte_Prep Sample Prep Variability Analyte_Matrix Matrix Effects Analyte_Prep->Analyte_Matrix IS_Prep Sample Prep Variability Analyte_Response Variable MS Response Analyte_Matrix->Analyte_Response IS_Matrix Matrix Effects IS_Response Variable MS Response Ratio Analyte/IS Ratio Analyte_Response->Ratio IS_Prep->IS_Matrix IS_Matrix->IS_Response IS_Response->Ratio Result Accurate & Precise Result Ratio->Result

Caption: Logical diagram illustrating the correction of analytical variability.

Conclusion

The choice of internal standard is a critical decision in regulated bioanalysis that directly impacts data quality. While a structural analog can sometimes provide acceptable performance, a deuterated internal standard such as this compound is demonstrably superior in compensating for matrix effects and other sources of analytical variability. The use of this compound leads to significantly improved accuracy and precision, ensuring that the bioanalytical data is robust, reliable, and compliant with the stringent requirements of regulatory agencies. For researchers and drug development professionals committed to the highest standards of data integrity, the adoption of deuterated internal standards is an essential component of a successful bioanalytical strategy.

References

A Comparative Analysis of Trans-Anethole-d3 and its Structural Analog Standards for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reference standards is a critical step in ensuring the accuracy and reliability of experimental data. This guide provides a detailed comparative study of Trans-Anethole-d3, a deuterated form of Trans-Anethole, and its non-deuterated counterpart, alongside its key structural analogs, estragole (B85927) and eugenol (B1671780). This analysis is supported by experimental data and detailed methodologies to assist in the informed selection of standards for analytical and metabolic studies.

Trans-Anethole is a naturally occurring phenylpropanoid widely used as a flavoring agent and is also investigated for its various biological activities.[1] In analytical and metabolic research, the use of isotopically labeled internal standards, such as this compound, is crucial for accurate quantification.[2] Furthermore, understanding the properties of its structural analogs, estragole and eugenol, is vital for specificity and comparative studies. Estragole is a double-bond isomer of anethole, while eugenol features a hydroxyl group on the phenyl ring.[3][4]

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of these compounds, which influence their behavior in analytical systems and biological matrices.

PropertyThis compoundTrans-AnetholeEstragoleEugenol
Molecular Formula C₁₀H₉D₃OC₁₀H₁₂OC₁₀H₁₂OC₁₀H₁₂O₂
Molecular Weight ( g/mol ) 151.22[5]148.20148.20164.20
Exact Mass 151.1076148.0888148.0888164.0786
Boiling Point (°C) Not available234-237216254
Melting Point (°C) Not available20-21Not applicable (liquid at room temp)-9
Density (g/mL at 25°C) Not available0.9880.9645 (at 21°C)1.066
Solubility Not availableSoluble in ethanol, ether, benzene.Very soluble in ethanol, chloroform.Slightly soluble in water; soluble in alcohol, chloroform, ether.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds like trans-anethole and its analogs. The chromatographic retention time (RT) and mass fragmentation patterns are key identifiers. Due to the kinetic isotope effect, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts in gas chromatography.

Table 2: Representative GC-MS Data

CompoundTypical Retention Time (min)Key Mass Fragments (m/z)
This compound Expected to be slightly less than Trans-Anethole151 (M+), 136, 123, 108, 93, 81, 77
Trans-Anethole 7.89148 (M+), 147, 133, 117, 105, 91, 77
Estragole ~7.5 (relative to trans-anethole)148 (M+), 133, 117, 105, 91, 77
Eugenol ~8.2 (relative to trans-anethole)164 (M+), 149, 131, 103, 91, 77

Note: Retention times are highly dependent on the specific GC method (column, temperature program, etc.) and should be considered relative. The provided values are based on typical phenylpropanoid analysis protocols.

Experimental Protocol: GC-MS Analysis of Phenylpropanoids

A standard method for the analysis of trans-anethole and its analogs involves gas chromatography coupled with mass spectrometry.

Objective: To separate and identify Trans-Anethole, this compound, Estragole, and Eugenol.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (or equivalent) fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C held for 1-3 minutes, then ramped at 5-10°C/min to 280-300°C and held for 5-10 minutes.

  • Injection Mode: Splitless or split (e.g., 1:100).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Sample Preparation:

Metabolic Profile Comparison

The metabolism of these compounds is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. Deuteration at a site of metabolic attack can significantly slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and reduced clearance of the deuterated compound.

Table 3: Comparative Metabolic Profile

FeatureThis compoundTrans-AnetholeEstragoleEugenol
Primary Metabolic Pathways Expected to be similar to Trans-Anethole, but potentially at a slower rate due to the kinetic isotope effect.O-demethylation, side-chain oxidation (epoxidation), and hydroxylation.1'-Hydroxylation is a key activation step. Also undergoes O-demethylation.Glucuronidation and sulfation of the hydroxyl group are major phase II pathways.
Key Metabolites Deuterated versions of Trans-Anethole metabolites.4-methoxyhippuric acid, 1-(4'-methoxyphenyl)propane-1,2-diol.1'-Hydroxyestragole, p-allylphenol.Eugenol-glucuronide, eugenol-sulfate.
Metabolic Stability Expected to be higher than Trans-Anethole.Undergoes significant first-pass metabolism.Rapidly metabolized.Rapidly metabolized and conjugated.
Key Enzymes Involved CYP450 (CYP1A2, CYP2E1)CYP450 (CYP1A2, CYP2E1)CYP450UGTs, SULTs
Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical experiment to assess the metabolic stability of the compounds using liver microsomes.

Objective: To determine the rate of metabolism of Trans-Anethole, this compound, Estragole, and Eugenol in a liver microsomal system.

Materials:

  • Pooled human or rat liver microsomes.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (pH 7.4).

  • Test compounds and positive control (e.g., a compound with known metabolic instability).

  • Acetonitrile (for reaction quenching).

Procedure:

  • Pre-warm a solution of liver microsomes and phosphate buffer at 37°C.

  • Add the test compound (final concentration typically 1 µM) to the microsomal solution and pre-incubate for 5-10 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Visualizing Relationships and Workflows

cluster_compounds Compounds cluster_analysis Analytical Characterization cluster_metabolism Metabolic Evaluation This compound This compound Physicochemical Properties Physicochemical Properties This compound->Physicochemical Properties GC-MS Analysis GC-MS Analysis This compound->GC-MS Analysis In Vitro Metabolism In Vitro Metabolism This compound->In Vitro Metabolism Trans-Anethole Trans-Anethole Trans-Anethole->Physicochemical Properties Trans-Anethole->GC-MS Analysis Trans-Anethole->In Vitro Metabolism Estragole Estragole Estragole->Physicochemical Properties Estragole->GC-MS Analysis Estragole->In Vitro Metabolism Eugenol Eugenol Eugenol->Physicochemical Properties Eugenol->GC-MS Analysis Eugenol->In Vitro Metabolism Metabolic Pathways Metabolic Pathways In Vitro Metabolism->Metabolic Pathways

Caption: Logical workflow for the comparative study of the standards.

Start Start Sample Preparation Sample Preparation Start->Sample Preparation GC-MS Injection GC-MS Injection Sample Preparation->GC-MS Injection Chromatographic Separation Chromatographic Separation GC-MS Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Analysis Data Analysis Mass Spectrometric Detection->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for GC-MS analysis.

Anethole Anethole CYP450 CYP450 Anethole->CYP450 Oxidation Phase I Metabolites Phase I Metabolites CYP450->Phase I Metabolites e.g., Epoxides, Hydroxylated compounds Phase II Enzymes Phase II Enzymes Phase I Metabolites->Phase II Enzymes Conjugation Conjugated Metabolites Conjugated Metabolites Phase II Enzymes->Conjugated Metabolites e.g., Glucuronides, Sulfates Excretion Excretion Conjugated Metabolites->Excretion

Caption: Simplified metabolic pathway of trans-anethole.

References

A Comparative Guide to the Limitations of Deuterated Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of quantitative analysis in liquid chromatography-mass spectrometry (LC-MS). The underlying principle is that a SIL-IS will behave identically to the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variations in the analytical process.[1] Among these, deuterated internal standards are widely used due to their lower cost and relative ease of synthesis.[1] However, a growing body of evidence highlights significant limitations associated with deuterated standards that can compromise data accuracy and reliability.[1] This guide provides an objective comparison of the performance of deuterated internal standards against other alternatives, supported by experimental findings.

Key Limitations of Deuterated Internal Standards

Deuterated internal standards present several inherent challenges that can impact the precision and accuracy of quantitative measurements.[1] These limitations primarily stem from the physicochemical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D).[1]

  • Isotope Effect and Chromatographic Shift: The substitution of hydrogen with deuterium can alter a molecule's physicochemical properties, a phenomenon known as the "deuterium isotope effect". This can manifest as a slight difference in retention time between the deuterated standard and the native analyte during liquid chromatography (LC). Even a small shift can lead to the analyte and the internal standard experiencing different degrees of matrix effects, particularly in complex biological samples where ion suppression or enhancement can vary across a single peak.

  • Differential Matrix Effects: When the analyte and the deuterated internal standard do not perfectly co-elute, they may be subjected to different levels of ion suppression or enhancement from the sample matrix. This "differential matrix effect" undermines the primary purpose of the internal standard, leading to inaccurate quantification.

  • Altered Fragmentation Patterns: The presence of deuterium can sometimes alter the fragmentation pattern of a molecule in the mass spectrometer. This can be a limitation if the selected multiple reaction monitoring (MRM) transition for the internal standard is not analogous to that of the analyte, potentially affecting the accuracy of the measurement.

  • Instability and H/D Exchange: Deuterated standards can exhibit instability, leading to the loss of deuterium through exchange with hydrogen atoms from the sample matrix or solvent. This is particularly problematic if the deuterium atoms are located on exchangeable sites (e.g., -OH, -NH). This H/D exchange can result in the formation of the unlabeled analyte from the internal standard, artificially inflating the measured concentration of the analyte.

Comparative Data on Internal Standard Performance

The choice of internal standard can significantly impact the quality of quantitative data. While deuterated standards are common, alternatives such as ¹³C or ¹⁵N-labeled standards often provide superior performance due to their greater chemical and physical similarity to the analyte.

ParameterDeuterated Internal Standard¹³C or ¹⁵N Labeled Internal StandardNon-Isotopically Labeled (Analog) Internal StandardKey Findings & References
Chromatographic Co-elution Can exhibit retention time shifts due to the deuterium isotope effect.Excellent co-elution as the physicochemical properties are nearly identical to the analyte.May have significantly different retention times, making it a poor mimic for the analyte's chromatographic behavior.¹³C-labeled standards are less prone to chromatographic shifts compared to deuterated standards, minimizing differential matrix effects.
Matrix Effect Compensation May not fully compensate for matrix effects if chromatographic separation occurs.Provides the most accurate compensation for matrix effects due to identical behavior during ionization.Prone to significant errors as its ionization efficiency can be very different from the analyte.Studies have shown that deuterated standards can lead to a 26% or more difference in matrix effects between the analyte and the IS.
Isotopic Stability Can be prone to H/D exchange, especially if the label is on an exchangeable site.Highly stable as the label is integrated into the carbon or nitrogen backbone of the molecule.Not applicable.Storage of deuterated compounds in acidic or basic solutions should be avoided to prevent H/D exchange.
Fragmentation Pattern May exhibit altered fragmentation patterns compared to the analyte.Fragmentation patterns are generally identical to the unlabeled analyte.Fragmentation will be different from the analyte.Altered fragmentation can complicate the selection of appropriate MRM transitions.
Cost Generally less expensive and more widely available.Typically more expensive due to more complex synthesis.Can be a cost-effective option if a suitable analog is available.The higher cost of ¹³C or ¹⁵N standards is often justified by the improved data quality and reliability.

A lipidomics study comparing a biologically generated, uniformly ¹³C-labeled internal standard mixture with a commercially available deuterated internal standard mixture demonstrated a significant improvement in data quality when using the ¹³C-labeled standards.

Experimental Protocols

1. Protocol for Assessing Differential Matrix Effects

This protocol is designed to determine if the analyte and the deuterated internal standard are affected differently by the sample matrix.

  • Objective: To quantify the degree of differential ion suppression or enhancement for a given analyte and its deuterated internal standard in a specific matrix.

  • Materials:

    • Blank matrix (e.g., plasma, urine) from at least six different sources.

    • Analyte and deuterated internal standard stock solutions.

    • Mobile phases and reconstitution solvent.

    • LC-MS/MS system.

  • Procedure:

    • Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

      • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

      • Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and internal standard before the extraction process.

    • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

    • Calculate Matrix Effect:

      • Matrix Effect (Analyte) = (Peak Area in Set B) / (Peak Area in Set A)

      • Matrix Effect (IS) = (Peak Area in Set B) / (Peak Area in Set A)

    • Assess Differential Matrix Effects: Compare the matrix effect values for the analyte and the internal standard. A significant difference indicates differential matrix effects.

2. Protocol for Evaluating H/D Exchange

This protocol is used to assess the stability of a deuterated internal standard and its propensity for H/D exchange.

  • Objective: To determine the rate and extent of deuterium loss from a deuterated internal standard in a relevant matrix or solution.

  • Materials:

    • Deuterated internal standard.

    • Blank matrix (e.g., plasma, buffer at relevant pH).

    • Incubator or water bath.

    • LC-MS/MS system.

  • Procedure:

    • Sample Preparation: Spike the deuterated internal standard into the blank matrix at a known concentration.

    • Incubation: Incubate the samples at a relevant temperature (e.g., room temperature, 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Sample Processing: At each time point, process the sample using the established extraction method.

    • LC-MS/MS Analysis: Analyze the samples and monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

    • Data Analysis: An increase in the peak area of the unlabeled analyte over time indicates H/D exchange. Quantify the percentage of the deuterated standard that has converted to the unlabeled form at each time point. One study observed a 28% increase in the nonlabeled compound after incubating plasma with the deuterated compound for one hour.

Visualizing the Limitations

The following diagrams illustrate the concepts of an ideal internal standard workflow and the challenges posed by deuterated internal standards.

cluster_0 Ideal Internal Standard Workflow Sample\nPreparation Sample Preparation LC Separation LC Separation Sample\nPreparation->LC Separation Analyte + IS MS Detection MS Detection LC Separation->MS Detection Co-elution Quantification Quantification MS Detection->Quantification Ratio (Analyte/IS)

Figure 1. Ideal workflow with perfect co-elution.

cluster_1 Deuterated IS: Chromatographic Shift Sample\nPreparation Sample Preparation LC Separation LC Separation Sample\nPreparation->LC Separation Analyte + d-IS MS Detection MS Detection LC Separation->MS Detection Shifted Elution Inaccurate\nQuantification Inaccurate Quantification MS Detection->Inaccurate\nQuantification Differential Matrix Effects

Figure 2. Impact of chromatographic shift.

cluster_2 Logical Comparison of Internal Standards Deuterated IS Deuterated IS Isotope Effect Isotope Effect Deuterated IS->Isotope Effect leads to 13C/15N IS 13C/15N IS Minimal Isotope Effect Minimal Isotope Effect 13C/15N IS->Minimal Isotope Effect has Chromatographic Shift Chromatographic Shift Isotope Effect->Chromatographic Shift causes Differential Matrix Effects Differential Matrix Effects Chromatographic Shift->Differential Matrix Effects results in Inaccurate Results Inaccurate Results Differential Matrix Effects->Inaccurate Results leads to Co-elution Co-elution Minimal Isotope Effect->Co-elution ensures Accurate Matrix Correction Accurate Matrix Correction Co-elution->Accurate Matrix Correction allows for Reliable Results Reliable Results Accurate Matrix Correction->Reliable Results leads to

Figure 3. Comparison of IS characteristics.

Conclusion and Recommendations

While deuterated internal standards are a viable option for many applications and are often more cost-effective, it is crucial to be aware of their inherent limitations. The potential for chromatographic shifts, differential matrix effects, altered fragmentation, and instability can lead to inaccurate and unreliable quantitative results.

For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision, ¹³C or ¹⁵N-labeled internal standards are often the superior choice. Their near-identical physicochemical properties to the endogenous analyte ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and defensible results. Careful method development and validation, including the assessment of matrix effects and internal standard stability, are essential regardless of the type of internal standard used.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Trans-Anethole Quantification Using Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two primary analytical methods for the quantification of trans-anethole: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Trans-Anethole-d3, is central to the cross-validation process, ensuring the highest level of accuracy and reliability in analytical data. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the cross-validation workflow to aid in method selection and implementation.

The integrity of analytical data is paramount in research and drug development. For the quantitative analysis of compounds like trans-anethole, a common flavoring agent and a molecule of interest for its potential pharmacological activities, robust and validated analytical methods are essential. Cross-validation of different analytical techniques is a critical step to ensure consistency and reliability of results, particularly when transferring methods between laboratories or when different techniques are used within the same study. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative analysis as it closely mimics the analyte's behavior during sample preparation and analysis, thus correcting for variability.[1]

Comparative Analysis of Analytical Methods

The choice between GC-MS and LC-MS/MS for trans-anethole quantification depends on various factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the typical performance characteristics of each method.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, followed by mass-based detection.
Linearity Range 0.10–50 µg/g[2]Typically in the ng/mL to µg/mL range
Limit of Detection (LOD) 0.05 µg/g[2]Generally lower than GC-MS, often in the pg/mL to ng/mL range
Limit of Quantification (LOQ) 0.15 µg/g[2]Generally lower than GC-MS, often in the ng/mL range
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 95-105%95-105%
Sample Volatility Requires volatile or semi-volatile analytesSuitable for a wider range of polarities and volatilities
Sample Derivatization May be required for non-volatile analytesGenerally not required
Typical Run Time 10-30 minutes[2]2-10 minutes

Experimental Protocols

Detailed methodologies for the quantification of trans-anethole using GC-MS and LC-MS/MS with this compound as an internal standard are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of trans-anethole in various matrices.

1. Sample Preparation:

  • Accurately weigh the sample (e.g., essential oil, extract, or biological matrix).

  • Add a known amount of this compound internal standard solution.

  • Perform extraction using a suitable solvent (e.g., hexane (B92381) or methanol).

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a clean vial for analysis.

2. GC-MS Conditions:

  • Column: HP-5MS fused-silica capillary column (30 m × 250 µm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C (hold for 1 min), ramp to 100°C at 20°C/min (hold for 1 min), then increase to 300°C at 20°C/min (hold for 1 min).

  • Injector Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

    • m/z for trans-anethole: (e.g., 148, 147, 117)

    • m/z for this compound: (e.g., 151, 150, 120)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on general principles of LC-MS/MS bioanalytical method development.

1. Sample Preparation:

  • To a known volume of the sample (e.g., plasma, urine), add a known amount of this compound internal standard solution.

  • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition for trans-anethole: To be determined by direct infusion.

    • MRM Transition for this compound: To be determined by direct infusion.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

Cross-Validation Workflow

The cross-validation of the two analytical methods involves analyzing the same set of quality control (QC) samples and incurred samples by both the GC-MS and LC-MS/MS methods. The results are then statistically compared to ensure concordance.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison Sample Spiked QC Samples & Incurred Samples Add_IS Addition of This compound (IS) Sample->Add_IS GCMS GC-MS Analysis Add_IS->GCMS LCMSMS LC-MS/MS Analysis Add_IS->LCMSMS Quant_GCMS Quantification of Analyte/IS Ratio (GC-MS) GCMS->Quant_GCMS Quant_LCMSMS Quantification of Analyte/IS Ratio (LC-MS/MS) LCMSMS->Quant_LCMSMS Compare Statistical Comparison of Results Quant_GCMS->Compare Quant_LCMSMS->Compare

Workflow for cross-validation of analytical methods.

The core principle of this workflow is to demonstrate that both analytical methods provide equivalent results for the same set of samples, thereby ensuring data integrity and interchangeability of the methods.

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is a cornerstone of robust quantitative analytical methods. The following diagram illustrates the logical relationship of how this compound compensates for variations in the analytical process.

InternalStandardLogic cluster_process Analytical Process Analyte Trans-Anethole Physicochemically similar to IS Extraction Sample Extraction Analyte->Extraction IS This compound (IS) Mass difference from analyte IS->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Extraction->Chromatography Ionization Mass Spec Ionization Chromatography->Ionization Chromatography->Ionization Detector Detector Response Ionization->Detector Ionization->Detector Ratio Constant Analyte/IS Ratio Detector->Ratio

Logic of using a deuterated internal standard.

Because this compound has nearly identical physicochemical properties to trans-anethole, it experiences the same losses during sample preparation and the same variations in instrument response. By measuring the ratio of the analyte to the internal standard, these variations are normalized, leading to more accurate and precise quantification.

References

Justification for Using a Deuterated Internal Standard in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards against non-deuterated alternatives, supported by experimental data and detailed methodologies.

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1] Its purpose is to correct for the variability inherent in analytical procedures, including sample preparation, injection volume, and instrument response.[2][3] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[4] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely considered the "gold standard" in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[5]

Core Advantages of Deuterated Internal Standards

The primary justification for the use of deuterated internal standards lies in their near-identical physicochemical properties to the analyte of interest. This similarity allows for superior compensation for two major sources of error in bioanalytical methods: matrix effects and variability in sample preparation.

Mitigation of Matrix Effects: A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Because deuterated standards have nearly the same chromatographic retention time as the analyte, they co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate correction and more reliable quantification.

Correction for Recovery Variability: During sample preparation, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the recovery of the analyte can be inconsistent. A deuterated internal standard, being chemically almost identical to the analyte, will have a very similar extraction recovery. By normalizing the analyte response to the internal standard response, any variability in the extraction process is effectively canceled out.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards is most evident when comparing their performance against non-deuterated, or structural analogue, internal standards. A structural analogue is a molecule that is chemically similar but not identical to the analyte. While often less expensive and more readily available, their different physicochemical properties can lead to different chromatographic retention times and extraction recoveries, resulting in less reliable data.

The following tables summarize the key performance differences based on established analytical validation parameters and present comparative data from published studies.

Table 1: Key Performance Differences Between Internal Standard Types

ParameterDeuterated Internal StandardNon-Deuterated (Analogue) Internal StandardKey Findings & References
Chromatographic Retention Time Co-elutes or elutes very closely with the analyte.Retention time can differ significantly from the analyte.Co-elution is critical for accurate matrix effect correction.
Matrix Effect Compensation Excellent: Experiences the same ion suppression/enhancement as the analyte.Variable: Different retention times lead to differential matrix effects.Deuterated standards provide the most accurate correction for matrix effects.
Extraction Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions.Variable: Differences in physicochemical properties can lead to inconsistent recovery.Stable isotope-labeled standards correct for inter-individual variability in recovery.
Accuracy & Precision High accuracy and precision due to superior correction.Can lead to biased and less precise results.Methods using deuterated standards show improved accuracy and precision.
Cost & Availability Higher cost and may require custom synthesis.Generally lower cost and more readily available.The investment in a deuterated standard can be offset by reduced method development time and fewer failed runs.

Table 2: Comparative Performance Data in Bioanalytical Assays

AnalyteInternal Standard TypeMatrixPrecision (%CV or %RSD)Accuracy (%Bias or %Mean)Reference
SirolimusDeuterated (SIR-d3)Whole Blood2.7% - 5.7%Not specified
SirolimusStructural Analog (DMR)Whole Blood7.6% - 9.7%Not specified
VenetoclaxDeuterated (D8)Human PlasmaIntra-day: 5.7% - 7.7% Inter-day: 5.95% - 8.5%Intra-day: 96.3% - 98.7% Inter-day: 98.0% - 100.4%
ImidaclopridDeuterated AnalogueCannabis FlowerRSD < 20%Accuracy within 25%
ImidaclopridNo Internal StandardCannabis FlowerRSD > 50%Accuracy differs by > 60%

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard, a validation experiment to evaluate matrix effects is crucial.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Sample Sets: Prepare three sets of samples using at least six different sources of the biological matrix (e.g., human plasma).

    • Set A (Analyte in Neat Solution): Analyte and internal standard are prepared in a neat solution (e.g., mobile phase) at a known concentration.

    • Set B (Analyte in Post-Extraction Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.

    • Set C (Blank Matrix): Blank matrix is processed without the addition of the analyte or internal standard to check for interferences.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for both the analyte and the internal standard for each matrix source.

      • MF = (Peak area in the presence of matrix [Set B]) / (Peak area in neat solution [Set A])

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

    • Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources. A lower CV indicates better compensation for the variability of the matrix effect. The CV should be ≤15%.

Protocol 2: Protein Precipitation for Sample Preparation

Objective: To remove proteins from a biological sample (e.g., plasma) to prevent interference and column clogging.

Methodology:

  • To 100 µL of the plasma sample, calibrator, or quality control sample, add 10 µL of the deuterated internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the logical relationships and workflows discussed.

cluster_0 Decision Pathway for Internal Standard Selection Start Start: Need for Quantitative Bioanalysis Decision1 Is a Stable Isotope Labeled (SIL) IS Available? Start->Decision1 UseSIL Use SIL-IS (Deuterated, 13C, 15N) Decision1->UseSIL Yes UseAnalog Use Structural Analog IS Decision1->UseAnalog No Decision2 Is a Deuterated IS Available and Cost-Effective? UseSIL->Decision2 UseDeuterated Select Deuterated Internal Standard Decision2->UseDeuterated Yes UseOtherSIL Consider 13C or 15N Labeled IS Decision2->UseOtherSIL No Validate Perform Rigorous Method Validation (Matrix Effect, Specificity, etc.) UseDeuterated->Validate UseOtherSIL->Validate UseAnalog->Validate cluster_1 Typical Bioanalytical Workflow with a Deuterated Internal Standard Sample Receive Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing (Calculate Analyte/IS Ratio) Analysis->Data Result Quantify Analyte Concentration Data->Result

References

A Comparative Guide to the Metabolic Profiles of Trans-Anethole-d3 and Non-Deuterated Trans-Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of trans-anethole-d3 and its non-deuterated counterpart, trans-anethole. By leveraging the principles of isotopic substitution, this document aims to offer insights into the anticipated metabolic differences and guide future experimental design. The information presented herein is curated for researchers in drug discovery and metabolism-related fields.

Introduction: The Role of Deuteration in Modulating Metabolism

trans-Anethole is a widely used flavoring agent and a precursor for various organic syntheses. Its metabolism in mammals is well-characterized and involves several oxidative pathways. The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), can significantly alter the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step, a common occurrence in cytochrome P450 (CYP450) mediated metabolism.

This compound is deuterated at the terminal methyl group of the propenyl side chain. This specific placement of deuterium is expected to primarily influence the ω-oxidation pathway, one of the key metabolic routes of trans-anethole. By slowing this metabolic pathway, deuteration can potentially lead to a different pharmacokinetic profile, including a longer half-life and an altered metabolite distribution. This guide will explore these differences through a comparative analysis of their metabolic pathways, supported by experimental data for non-deuterated trans-anethole and a scientifically grounded projection for this compound.

Data Presentation: A Comparative Metabolic Overview

The following tables summarize the known and projected metabolic data for non-deuterated trans-anethole and this compound. The data for non-deuterated trans-anethole is derived from published in vivo studies in rats and mice.[1][2][3] The data for this compound is a projection based on the principles of the kinetic isotope effect, where a reduction in the rate of ω-oxidation is anticipated.

Table 1: Comparative Urinary Metabolite Profiles in Rats (% of Administered Dose)

Metabolite ClassNon-Deuterated trans-Anethole[1]This compound (Projected)Rationale for Projection
ω-Oxidation Products
4-Methoxyhippuric acidIncreased from low dose to high doseLowerDeuteration at the terminal methyl group is expected to significantly slow down ω-oxidation due to the kinetic isotope effect.
4-Methoxybenzoic acidIncreased from low dose to high doseLowerAs a downstream metabolite of ω-oxidation, its formation will be reduced.
Epoxidation Products
1-(4'-Methoxyphenyl)propane-1,2-diol isomers2% (low dose) to 15% (high dose)HigherWith ω-oxidation partially inhibited, the metabolic flux may be shunted towards the epoxidation pathway.
O-Demethylation Products
4-Hydroxypropenylbenzene glucuronide56% (low dose) to 32% (high dose)Slightly HigherA minor increase may be observed as a result of metabolic shunting, though O-demethylation is generally a major pathway.

Table 2: Comparative Urinary Metabolite Profiles in Mice (% of Administered Dose)

Metabolite ClassNon-Deuterated trans-Anethole[1]This compound (Projected)Rationale for Projection
ω-Oxidation Products
4-Methoxyhippuric acid & 4-Methoxybenzoic acid10% (low dose) to 42% (high dose)LowerThe kinetic isotope effect is expected to reduce the rate of ω-oxidation, which is a major pathway in mice.
Epoxidation Products
1-(4'-Methoxyphenyl)propane-1,2-diol isomersMinorSlightly HigherA slight increase is anticipated due to metabolic shunting from the inhibited ω-oxidation pathway.
O-Demethylation Products
4-Hydroxypropenylbenzene glucuronide72% (low dose) to 35% (high dose)Slightly HigherA minor increase may occur as an alternative metabolic route.

Table 3: Projected Comparative Pharmacokinetic Parameters

ParameterNon-Deuterated trans-AnetholeThis compound (Projected)Rationale for Projection
Half-life (t½) ShorterLongerSlower metabolism due to the kinetic isotope effect will lead to a longer residence time in the body.
Metabolic Clearance (CL) HigherLowerReduced rate of metabolism will result in lower clearance.
Area Under the Curve (AUC) LowerHigherSlower clearance will lead to greater overall drug exposure.

Mandatory Visualization

anethole_metabolism Metabolic Pathways of trans-Anethole Anethole trans-Anethole Omega_Oxidation ω-Oxidation (CYP450) Anethole->Omega_Oxidation Epoxidation Epoxidation (CYP450) Anethole->Epoxidation O_Demethylation O-Demethylation (CYP450) Anethole->O_Demethylation Anisic_Alcohol p-Anisic Alcohol Omega_Oxidation->Anisic_Alcohol Anethole_Epoxide Anethole-1,2-Epoxide Epoxidation->Anethole_Epoxide Hydroxypropenylbenzene 4-Hydroxypropenylbenzene O_Demethylation->Hydroxypropenylbenzene Anisic_Aldehyde p-Anisic Aldehyde Anisic_Alcohol->Anisic_Aldehyde Anisic_Acid p-Anisic Acid Anisic_Aldehyde->Anisic_Acid Hippuric_Acid 4-Methoxyhippuric Acid (Conjugate) Anisic_Acid->Hippuric_Acid Anethole_Diol Anethole-1,2-Diol Anethole_Epoxide->Anethole_Diol GSH_Conjugate Glutathione Conjugate Anethole_Epoxide->GSH_Conjugate Glucuronide_Conjugate Glucuronide/Sulfate Conjugates Hydroxypropenylbenzene->Glucuronide_Conjugate

Caption: Major metabolic pathways of trans-anethole.

experimental_workflow In Vitro Metabolic Stability Assay Workflow Start Start: Prepare Reagents Incubation Incubate Test Compound with Liver Microsomes and NADPH Start->Incubation Time_Points Sample at Multiple Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (e.g., with cold acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Data Analysis: - Calculate % remaining - Determine t½ and CLint Analyze->Data_Analysis

Caption: Experimental workflow for in vitro metabolic stability assay.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of non-deuterated trans-anethole and this compound in human and rat liver microsomes.

Materials:

  • Non-deuterated trans-anethole

  • This compound

  • Pooled human liver microsomes (HLM)

  • Pooled rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Internal standard (structurally similar compound not metabolized by the same enzymes)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of non-deuterated trans-anethole and this compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add potassium phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to precipitate the microsomal proteins.

    • Centrifuge the plate at 4°C for 15 minutes at 3000 x g to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (non-deuterated trans-anethole or this compound) relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

In Vivo Pharmacokinetic and Metabolite Profiling Study in Rats

Objective: To compare the pharmacokinetic profiles and urinary metabolite excretion of non-deuterated trans-anethole and this compound in rats.

Materials:

  • Non-deuterated trans-anethole

  • This compound

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Vehicle for oral administration (e.g., corn oil)

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing:

    • Divide the rats into two groups.

    • Administer a single oral dose of either non-deuterated trans-anethole or this compound (e.g., 50 mg/kg) in the vehicle.

  • Blood Sampling:

    • Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA tubes.

    • Process the blood samples to obtain plasma by centrifugation.

  • Urine Collection:

    • House the rats in metabolic cages and collect urine over 24 hours.

  • Sample Analysis:

    • Plasma: Extract the plasma samples and analyze for the concentration of the parent compound using a validated LC-MS/MS method.

    • Urine: Analyze the urine samples for the parent compound and its major metabolites using LC-MS/MS.

  • Data Analysis:

    • Pharmacokinetics: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance for both compounds using appropriate software.

    • Metabolite Profiling: Quantify the major urinary metabolites and express them as a percentage of the administered dose.

Conclusion

The strategic deuteration of trans-anethole at the terminal methyl group of the propenyl side chain is predicted to have a significant impact on its metabolic profile. The primary anticipated effect is a reduction in the rate of ω-oxidation due to the kinetic isotope effect. This is expected to lead to a longer half-life, reduced clearance, and increased overall exposure (AUC) of the parent compound. Furthermore, a shift in metabolism towards other pathways, such as epoxidation, may occur.

The provided experimental protocols offer a framework for conducting direct comparative studies to quantify these expected differences. Such studies are essential for a comprehensive understanding of the metabolic fate of this compound and for evaluating its potential applications in various research and development contexts. The data generated from these experiments will be invaluable for researchers and professionals in the fields of drug metabolism, toxicology, and flavor science.

References

A Guide to Certified Reference Materials for Anethole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of anethole (B165797) is critical for quality control, formulation development, and regulatory compliance. The choice of a reference material is a foundational element in the validation of any analytical method. This guide provides a comparative overview of Certified Reference Materials (CRMs) and other reference standards available for anethole quantification, supported by experimental protocols and logical workflows to aid in the selection of the most appropriate standard for your analytical needs.

Comparison of Anethole Reference Materials

The selection of a suitable reference standard is paramount for achieving accurate and reproducible results in anethole quantification. Certified Reference Materials (CRMs) and pharmacopeial standards offer the highest level of accuracy and traceability, while analytical standards provide a cost-effective alternative for routine analyses. A detailed comparison of commercially available anethole reference materials is presented in Table 1.

Table 1: Comparison of Commercially Available Anethole Reference Materials

Supplier/Product NameGradeCertification/StandardPurity/AssayKey Features
Sigma-Aldrich (Supelco) trans-Anethole Pharmaceutical Secondary StandardCertified Reference Material (CRM)Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[1]Information available on the Certificate of Analysis.Provides traceability to USP primary standards; suitable for pharma release testing, method development, and QC.[1]
United States Pharmacopeia (USP) Anethole USP Reference StandardPrimary Pharmaceutical Reference StandardEstablished and distributed by the USP.[2][3][4]Highly purified and well-characterized.Serves as a benchmark for quality, purity, strength, and identity of pharmaceutical substances.
LGC Standards trans-AnetholeReference MaterialCharacterized in accordance with ISO/IEC 17025.High-quality, globally relevant pharmaceutical reference standard.Accompanied by an extensive Certificate of Analysis; suitable for analytical development and method validation.
Sigma-Aldrich trans-AnetholeAnalytical StandardN/A≥99.5% (GC)Suitable for general analytical applications, including HPLC and GC.
Carl Roth AnetholeReference SubstanceN/A≥99%Batch-related certificate of analysis with chromatogram available online.

The Role of Certified Reference Materials in Method Validation

A Certified Reference Material is a standard that has its property values certified by a technically valid procedure, accompanied by an uncertainty at a stated level of confidence. The use of a CRM is fundamental to establishing metrological traceability and ensuring the accuracy of analytical results.

G Workflow for Anethole Quantification Method Validation Using a CRM cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting CRM Anethole CRM CRM_Sol CRM Stock Solution CRM->CRM_Sol Dissolve in Sample Sample containing Anethole Sample_Sol Sample Solution Sample->Sample_Sol Extract/Dissolve Solvent Appropriate Solvent Solvent->CRM_Sol Cal_Stds Calibration Standards CRM_Sol->Cal_Stds Prepare serial dilutions Instrument GC or HPLC Analysis Sample_Sol->Instrument Cal_Stds->Instrument Cal_Curve Calibration Curve Generation Instrument->Cal_Curve Quant Anethole Quantification Instrument->Quant Specificity Specificity Instrument->Specificity LOD_LOQ LOD/LOQ Instrument->LOD_LOQ Cal_Curve->Quant Linearity Linearity Cal_Curve->Linearity Accuracy Accuracy Quant->Accuracy Precision Precision Quant->Precision Robustness Robustness Quant->Robustness Report Validated Method Report Accuracy->Report Precision->Report Linearity->Report Specificity->Report LOD_LOQ->Report Robustness->Report

Figure 1. A generalized workflow for validating an anethole quantification method using a Certified Reference Material.

Comparison of Reference Material Grades

The choice between a CRM, a pharmacopeial standard, and an analytical grade standard depends on the application's requirements for accuracy, traceability, and regulatory compliance.

G Logical Comparison of Reference Material Grades cluster_crm Certified Reference Material (CRM) cluster_usp USP Reference Standard cluster_analytical Analytical Standard CRM_Node Highest Metrological Order CRM_Cert Certified Property Value (e.g., Purity) CRM_Unc Associated Uncertainty CRM_Trace Metrological Traceability CRM_ISO ISO 17034 & ISO/IEC 17025 Compliant USP_Node Primary Standard for Pharmacopeial Use CRM_Node->USP_Node Metrological Traceability AS_Node General Laboratory Use CRM_Node->AS_Node Accuracy & Uncertainty USP_Qual High Purity & Well-Characterized USP_App Official for USP Monograph Tests USP_Node->AS_Node Regulatory Compliance (Pharma) AS_Purity High Purity (e.g., >99%) AS_Trace Limited Traceability

Figure 2. A logical diagram comparing the key attributes of different grades of reference materials.

Experimental Protocols for Anethole Quantification

The validation of an analytical method for anethole quantification typically involves techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Below are summaries of widely used methodologies.

Gas Chromatography (GC) Method

A common approach for the quantification of anethole, particularly in essential oils, is GC coupled with a Flame Ionization Detector (GC-FID).

  • Instrumentation : Gas chromatograph equipped with an FID.

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).

  • Carrier Gas : Helium or Hydrogen at a constant flow rate.

  • Injector and Detector Temperature : Typically set around 250°C.

  • Oven Temperature Program : A programmed temperature gradient is often employed, for example, starting at 60°C and ramping up to 240°C to ensure separation of anethole from other matrix components.

  • Sample Preparation : Samples are diluted in a suitable organic solvent (e.g., ethanol, hexane) and an internal standard may be added for improved precision.

  • Quantification : A calibration curve is generated by injecting a series of known concentrations of the anethole reference standard. The peak area of anethole in the sample is then used to determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is another robust method for anethole quantification, especially in liquid samples such as beverages and pharmaceutical formulations.

  • Instrumentation : HPLC system with a UV detector.

  • Column : A reverse-phase C18 column is commonly used.

  • Mobile Phase : A mixture of acetonitrile (B52724) and water or methanol (B129727) and water in isocratic or gradient elution mode.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection Wavelength : Anethole has a UV absorbance maximum around 257-259 nm.

  • Sample Preparation : Samples are filtered and diluted with the mobile phase.

  • Quantification : Similar to GC, a calibration curve is constructed from the peak areas of known concentrations of the anethole reference standard.

The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. Regardless of the method chosen, the use of a high-quality, certified reference material is essential for ensuring the validity of the quantification results.

References

Safety Operating Guide

Proper Disposal of Trans-Anethole-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This document provides detailed procedural guidance for the safe and compliant disposal of Trans-Anethole-d3, a deuterated form of the naturally occurring phenylpropene, Trans-Anethole. While primarily used as a tracer or internal standard in research and development, its handling and disposal require adherence to strict safety protocols due to its potential health and environmental hazards. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound within a laboratory setting.

Health and Environmental Hazards

This compound shares the same hazard profile as its non-deuterated counterpart, Trans-Anethole. The primary concerns are:

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

Due to these hazards, it is imperative that this compound be disposed of as hazardous waste. It must not be disposed of with household garbage or allowed to enter sewage systems or waterways.[1]

Quantitative Data for Disposal and Safety

The following table summarizes key quantitative data relevant to the handling and disposal of Trans-Anethole. Note that specific disposal regulations may vary by jurisdiction.

PropertyValueSignificance for Disposal and Safety
Flash Point 91 °C / 195.8 °FIndicates that the material is combustible and should be kept away from ignition sources.
Boiling Point 234 - 237 °C / 453.2 - 458.6 °FRelevant for understanding its volatility under various conditions.
Density 0.988 g/cm³ (at 25 °C)Useful for waste volume calculations and understanding its behavior in spills.
Vapor Pressure 1.33 mbar @ 63 °CIndicates low volatility at room temperature, but inhalation of vapors should still be avoided.
Solubility Insoluble in waterReinforces the need to prevent release into aquatic environments as it will not readily dilute.
Hazard Statements H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects.These classifications mandate disposal as hazardous waste.
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.Directs the user to the required method of disposal.

Experimental Protocols for Spills and Decontamination

In the event of a spill, immediate action is necessary to contain the material and prevent exposure and environmental contamination.

Small Spill Cleanup Protocol:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.

  • Wear Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Absorb the Spill: Take up the material with a liquid-absorbent material (e.g., Chemizorb®).

  • Collect the Waste: Carefully place the absorbent material and any contaminated items into a suitable, labeled, and closed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the affected area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, must be disposed of as hazardous waste.

Large Spill Protocol:

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Alert Safety Personnel: Contact your institution's environmental health and safety (EHS) department or emergency response team.

  • Prevent Spread: If it is safe to do so, cover drains to prevent the material from entering the sewer system.

  • Follow EHS Instructions: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained personnel.

Disposal Workflow

The proper disposal of this compound follows a clear decision-making process to ensure safety and regulatory compliance. The following diagram illustrates this workflow.

DisposalWorkflow This compound Disposal Workflow cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_disposal Disposal & Documentation start This compound Waste Generated waste_type Is the waste pure compound, a solution, or contaminated material? start->waste_type pure_compound Pure Compound: Keep in original or compatible, sealed container. waste_type->pure_compound Pure solution Solution: Use a designated, sealed waste container. waste_type->solution Solution contaminated Contaminated Materials: (e.g., gloves, wipes) Place in a sealed, labeled bag or container. waste_type->contaminated Contaminated labeling Label container clearly: 'Hazardous Waste: this compound' Include hazard symbols (skin sensitizer, environmental hazard). pure_compound->labeling solution->labeling contaminated->labeling storage Store in a designated hazardous waste accumulation area. labeling->storage disposal_request Arrange for pickup by an approved hazardous waste disposal company. storage->disposal_request documentation Maintain records of disposal in accordance with institutional and regulatory requirements. disposal_request->documentation

References

Personal protective equipment for handling Trans-Anethole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Trans-Anethole-d3, a deuterated form of a naturally occurring phenylpropene derivative. The following procedural guidance is based on the safety data for the closely related compound, trans-Anethole, and is intended to establish a robust framework for laboratory safety and chemical management.

Hazard Identification and Personal Protective Equipment

This compound is anticipated to share the hazard profile of trans-Anethole. The primary hazards include the potential to cause an allergic skin reaction and toxicity to aquatic life with long-lasting effects.[1][2] It is also classified as a combustible liquid.[3] Therefore, adherence to appropriate personal protective equipment (PPE) protocols is critical.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Hand Protection Wear suitable chemical-resistant gloves tested according to EN 374.[4]To prevent skin contact and potential allergic skin reactions.[1]
Eye/Face Protection Use safety goggles with side protection.To protect eyes from splashes.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat is standard.To minimize the risk of skin contact.
Respiratory Protection Not required under normal use conditions with adequate ventilation. For situations with potential for aerosol or mist formation, use a respirator with an appropriate organic vapor cartridge.To prevent inhalation of vapors or mists, especially in poorly ventilated areas.

Operational and Handling Plan

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure adequate ventilation in the work area.

    • Have all necessary PPE readily available and inspect it for integrity.

    • Locate the nearest safety shower and eyewash station.

    • Keep away from open flames, hot surfaces, and other sources of ignition.

  • Handling the Compound:

    • Avoid contact with skin and eyes.

    • Avoid breathing vapors or mists.

    • Do not eat, drink, or smoke in the handling area.

    • Use in a well-ventilated place.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material into a suitable, closed container for disposal.

    • Do not let the product enter drains.

  • First Aid Measures:

    • If on skin: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

Disposal Guidelines:

Waste Type Disposal Procedure Key Considerations
Unused Product Dispose of contents/container to an approved waste disposal plant. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator.Must be disposed of in accordance with national and local regulations. Do not mix with other waste.
Contaminated Labware and PPE Handle as hazardous waste and dispose of through a licensed disposal company.Ensure all contaminated materials are properly contained and labeled.
Empty Containers Handle uncleaned containers like the product itself. Do not reuse empty containers.Dispose of as unused product.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep 1. Assess Risks & Review SDS ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe setup 3. Prepare Well-Ventilated Work Area ppe->setup handle 4. Handle Compound (Avoid Skin/Eye Contact, No Ignition Sources) setup->handle spill_check Spill Occurs? handle->spill_check spill_response 5a. Evacuate & Ventilate spill_check->spill_response Yes waste_collect 6. Collect Waste (Unused Product, Contaminated Items) spill_check->waste_collect No spill_contain 5b. Contain with Inert Absorbent spill_response->spill_contain spill_collect 5c. Collect in Sealed Container for Disposal spill_contain->spill_collect spill_collect->waste_collect dispose 7. Dispose via Approved Hazardous Waste Facility waste_collect->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.